Eliapixant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQPEQGDLVSFJO-CXAGYDPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1948229-21-7 | |
| Record name | Eliapixant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELIAPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eliapixant's Antagonistic Mechanism on P2X3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant, also known as BLU-5937 and BAY 1817080, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons.[1][2] In pathological conditions such as refractory chronic cough and chronic pain, excessive extracellular ATP released from tissues due to inflammation or injury can lead to the hypersensitization of these neurons.[1] By selectively blocking the P2X3 receptor, this compound aims to inhibit this neuronal hypersensitization, thereby reducing the urge to cough and the perception of pain. This document provides an in-depth technical overview of the mechanism of action of this compound on P2X3 receptors, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the selective antagonism of the P2X3 receptor. P2X3 receptors are trimeric ligand-gated ion channels that, upon binding to extracellular adenosine triphosphate (ATP), undergo a conformational change that opens a non-selective cation channel. The influx of cations, primarily Ca2+ and Na+, leads to depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, where it can be interpreted as an urge to cough or a sensation of pain.
This compound binds to the P2X3 receptor and prevents its activation by ATP, thus inhibiting the downstream signaling cascade. A key characteristic of this compound is its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. The P2X2/3 receptor is known to play a significant role in taste sensation, and its inhibition by less selective antagonists has been associated with taste-related adverse events such as dysgeusia. The high selectivity of this compound is therefore a critical feature for its improved tolerability profile.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Receptor | Species | Value | Reference(s) |
| IC50 | hP2X3 | Human | 8 nM | |
| IC50 | hP2X3 | Human | 8-10 nM | |
| IC50 | hP2X2/3 | Human | 129-163 nM | |
| IC50 | hP2X3 | Human | 25 nM | |
| IC50 | hP2X2/3 | Human | >24 µM |
| Parameter | Model | Species | Dosing | Effect | Reference(s) |
| Efficacy | Citric Acid-Induced Cough | Guinea Pig | 0.3, 3, and 30 mg/kg (oral) | Significant, dose-dependent reduction in coughs | |
| Efficacy | ATP-Enhanced Citric Acid-Induced Cough | Guinea Pig | 3 and 30 mg/kg (oral) | Significant, dose-dependent reduction in coughs | |
| Efficacy | Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Rat | Data not specified | Reduction in hyperalgesia |
| Parameter | Study Population | Doses | Key Findings | Reference(s) |
| Phase 2a | Refractory Chronic Cough Patients | 10, 50, 200, 750 mg (twice daily) | Doses ≥50 mg significantly reduced cough frequency and severity. Taste-related adverse events were mild and occurred in 5-21% of patients on this compound vs. 3% on placebo. | |
| Phase 1 | Healthy Volunteers | 50-100 mg | Taste-related adverse events in 0-6% of subjects. | |
| Phase 1 | Healthy Volunteers | 400-1200 mg (supra-therapeutic) | Taste-related adverse events in 25-63% of subjects. |
Experimental Protocols
In Vitro Potency and Selectivity Assessment
1. Fluorescence Imaging Plate Reader (FLIPR)-Based Calcium Flux Assay
This assay is used to determine the functional inhibitory potency (IC50) of this compound on P2X3 and P2X2/3 receptors by measuring changes in intracellular calcium concentration.
-
Cell Lines: Human embryonic kidney (HEK) cells or other suitable mammalian cell lines stably expressing either human P2X3 or human P2X2/3 receptors.
-
Agonist: α,β-methylene ATP (αβ-meATP), a stable analog of ATP.
-
Procedure:
-
Cells are seeded into 384-well microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations is pre-incubated with the cells.
-
The plate is placed in a FLIPR instrument.
-
αβ-meATP is added to the wells to stimulate the P2X receptors.
-
The fluorescence intensity is measured in real-time to detect the influx of calcium.
-
The IC50 value is calculated by measuring the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium flux.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors and the inhibitory effect of this compound.
-
Cell Lines: As above, cells stably expressing the target receptors.
-
Agonist: αβ-meATP.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
αβ-meATP is applied to the cell to activate the P2X receptors, and the resulting inward current is recorded.
-
This compound is co-applied with the agonist at various concentrations to determine its inhibitory effect on the current.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the maximum agonist-induced current.
-
In Vivo Efficacy Models
1. Citric Acid-Induced Cough Model in Guinea Pigs
This model is used to assess the anti-tussive (anti-cough) activity of this compound.
-
Animals: Male Hartley guinea pigs.
-
Tussive Agent: Aerosolized citric acid (0.4 M).
-
Procedure:
-
Animals are placed in a whole-body plethysmography chamber to monitor respiratory patterns and detect coughs.
-
A baseline cough response to citric acid aerosol is established.
-
This compound or vehicle is administered orally at various doses.
-
After a set pre-treatment time, the animals are re-challenged with citric acid aerosol.
-
The number of coughs is recorded and compared between the this compound-treated and vehicle-treated groups to determine the percentage of cough inhibition.
-
In some variations, ATP is also administered as an aerosol to enhance the cough response, more closely mimicking the pathological state.
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to evaluate the analgesic properties of this compound in a state of persistent inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Inducing Agent: Complete Freund's Adjuvant (CFA), an immunogenic substance that induces a localized and persistent inflammation.
-
Procedure:
-
A baseline sensitivity to mechanical or thermal stimuli is measured (e.g., using von Frey filaments for mechanical hyperalgesia or a plantar test for thermal hyperalgesia).
-
CFA is injected into the plantar surface of one hind paw.
-
Inflammation and hyperalgesia (increased sensitivity to pain) develop over the following hours to days.
-
This compound or vehicle is administered, typically orally.
-
The mechanical or thermal sensitivity is re-assessed at various time points after drug administration.
-
A reversal of hyperalgesia in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.
-
Visualizations
Signaling Pathway of P2X3 Receptor and Inhibition by this compound
Caption: P2X3 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for determining this compound's IC50 using a FLIPR-based calcium flux assay.
Experimental Workflow for In Vivo Anti-Tussive Efficacy
Caption: Workflow for assessing the anti-tussive efficacy of this compound in a guinea pig model.
References
Eliapixant's Target Selectivity Profile: A Deep Dive into P2X3 vs. P2X2/3 Antagonism
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity profile of eliapixant (BAY1817080), a potent and selective antagonist of the P2X3 receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and underlying signaling pathways that define this compound's preferential antagonism of the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor. This selectivity is a critical attribute, as it is hypothesized to reduce taste-related adverse events associated with the blockade of the P2X2/3 receptor, a key mediator of taste sensation.[1][2]
This compound has been investigated for the treatment of various conditions associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis, and overactive bladder.[2][3][4] The therapeutic rationale for targeting the P2X3 receptor lies in its role as an ATP-gated ion channel expressed on sensory afferent neurons, which is implicated in nociceptive signaling.
Quantitative Selectivity Profile
The selectivity of this compound for the human P2X3 receptor over the human P2X2/3 receptor has been quantified in vitro using various assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating a consistent selectivity margin of approximately 20-fold.
Table 1: this compound Potency against Human P2X3 and P2X2/3 Receptors (FLIPR-based Calcium Flux Assay)
| Target Receptor | Agonist | Mean IC50 (nM) | Fold Selectivity (P2X2/3 vs. P2X3) |
| Human P2X3 | α,β-meATP | 8 | ~20 |
| Human P2X2/3 | α,β-meATP | 163 |
Table 2: this compound Potency against Human P2X3 and P2X2/3 Receptors (Reported Range)
| Target Receptor | IC50 Range (nM) | Approximate Fold Selectivity |
| P2X3 | 8 - 10 | ~20 |
| P2X2/3 | 129 - 163 |
Table 3: this compound Potency against Rat P2X3 and P2X2/3 Receptors (FLIPR Assay)
| Target Receptor | IC50 (nM) | Fold Selectivity (P2X2/3 vs. P2X3) |
| Rat P2X3 | 4 | ~6 |
| Rat P2X2/3 | 23 |
Table 4: this compound Potency against Native Rat Receptors (Patch-Clamp Assay)
| Tissue Source (Predominant Receptor) | IC50 (nM) |
| Dorsal Root Ganglion (P2X3) | ~19 |
| Nodose Ganglion (P2X2/3) | ~12 |
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro pharmacological assays. The primary methods employed are Fluorescence Imaging Plate Reader (FLIPR)-based calcium flux assays and whole-cell patch-clamp electrophysiology.
FLIPR-based Calcium Flux Assay
This high-throughput screening method measures the change in intracellular calcium concentration upon receptor activation.
References
- 1. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist this compound (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study | springermedizin.de [springermedizin.de]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. go.drugbank.com [go.drugbank.com]
Initial in vitro studies on eliapixant potency
An In-Depth Technical Guide to the Initial In Vitro Potency of Eliapixant
Introduction
This compound (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, an adenosine triphosphate (ATP)-gated ion channel primarily expressed on peripheral sensory neurons.[1][2] Activation of P2X3 receptors by ATP, often released from damaged or inflamed tissues, plays a crucial role in the sensitization of nerve fibers, leading to pathological pain pathways and the cough reflex.[3][4] Consequently, antagonizing this receptor is a promising therapeutic strategy for conditions associated with neuronal hypersensitivity, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3]
A significant challenge in developing P2X3 receptor antagonists has been mitigating off-target effects, particularly taste disturbances, which are linked to the blockade of the P2X2/3 heterotrimer receptor. This compound was developed to be highly selective for the P2X3 homotrimer over the P2X2/3 heterotrimer, aiming for a better tolerability profile. This guide details the initial in vitro studies that established the potency and selectivity of this compound.
Quantitative Potency and Selectivity Data
The in vitro potency of this compound was assessed using various assays, including Fluorescence Imaging Plate Reader (FLIPR)-based calcium flux assays and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration required to inhibit a biological process by 50%.
The data consistently demonstrates that this compound is a potent antagonist of the human P2X3 receptor, with IC50 values in the low nanomolar range. Notably, it exhibits significant selectivity for the human P2X3 homotrimer over the P2X2/3 heterotrimer.
| Receptor Target | Species | Assay Method | Agonist | IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Source |
| P2X3 Homotrimer | Human | FLIPR Calcium-Flux | α,β-meATP | 8 | ~20-fold | |
| P2X2/3 Heterotrimer | Human | FLIPR Calcium-Flux | α,β-meATP | 163 | ||
| P2X3 Homotrimer | Human | Manual Patch-Clamp | α,β-meATP | 8-10 | ~13 to 20-fold | |
| P2X2/3 Heterotrimer | Human | Manual Patch-Clamp | α,β-meATP | 129-163 | ||
| P2X3 (predominantly) | Rat (DRG Neurons) | Patch-Clamp | α,β-meATP | ~19 | Similar Potency | |
| P2X2/3 (predominantly) | Rat (Nodose Ganglia) | Patch-Clamp | α,β-meATP | ~12 |
Signaling Pathway and Therapeutic Rationale
P2X3 receptors are trimeric cation channels that open in response to extracellular ATP. This binding allows an influx of cations like Na+ and Ca2+, leading to membrane depolarization and the initiation of an action potential in sensory neurons. This signaling is central to the sensation of pain and the cough reflex. This compound acts as an antagonist, blocking this pathway. The selectivity for P2X3 over P2X2/3 is critical, as P2X2/3 receptors are implicated in taste perception.
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
Experimental Protocols
FLIPR-Based Calcium Flux Assay
This high-throughput assay measures the potency of a compound by detecting changes in intracellular calcium concentration following receptor activation.
-
Cell Lines: Recombinant 1321N1 or HEK T-REx cell lines stably expressing either human P2X3 homotrimers or human P2X2/3 heterotrimers are used.
-
Assay Preparation: Cells are seeded into microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: this compound at various concentrations is pre-incubated with the cells.
-
Agonist Stimulation: An agonist, typically the stable ATP analog α,β-methylene ATP (α,β-meATP), is added at a concentration known to elicit a submaximal response (EC80).
-
Data Acquisition: The fluorescence intensity is measured by a Fluorescence Imaging Plate Reader (FLIPR) before and after agonist addition. An increase in fluorescence corresponds to an influx of calcium through the activated P2X channels.
-
Data Analysis: The response at each concentration of this compound is calculated as a percentage of the response in the absence of the antagonist. These values are plotted against the drug concentration to generate a concentration-response curve, from which the IC50 value is determined.
Caption: Workflow for the FLIPR-based calcium flux potency assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the channels in a single cell.
-
Cell Lines and Neurons: The assay uses recombinant cell lines expressing human P2X3 or P2X2/3 receptors. Additionally, native channels are studied using primary neurons dissected from rat dorsal root ganglia (DRG), which predominantly express P2X3, and nodose ganglia (NDG), which have a majority of P2X2/3 channels.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain "whole-cell" access, allowing control of the membrane voltage and measurement of the currents flowing across the entire cell membrane.
-
Experimental Procedure:
-
A baseline current is established.
-
The agonist (e.g., 10 µM α,β-meATP for hP2X3) is applied to elicit an inward current.
-
The cells are then incubated with varying concentrations of this compound before being re-challenged with the agonist.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude in the presence of the antagonist compared to the control response. An IC50 is calculated from the resulting concentration-response curve.
Selectivity and Therapeutic Implications
The development of this compound was driven by the need to minimize taste-related adverse events associated with less selective P2X3 antagonists like gefapixant. The in vitro data confirms that this compound is approximately 20-fold more selective for the human P2X3 receptor over the P2X2/3 receptor, which is believed to mediate taste perception. This high selectivity is hypothesized to provide a therapeutic window where effective P2X3 antagonism can be achieved with minimal impact on P2X2/3, thus reducing the incidence of dysgeusia.
Caption: The therapeutic rationale for selective P2X3 antagonism by this compound.
Conclusion
The initial in vitro characterization of this compound established it as a highly potent and selective antagonist of the human P2X3 receptor. Cellular assays, including calcium-flux and patch-clamp electrophysiology, consistently demonstrated low nanomolar potency against the P2X3 homotrimer and a significant selectivity margin over the P2X2/3 heterotrimer. These foundational studies provided a strong rationale for its clinical development in treating disorders associated with hypersensitive nerve fibers, with the potential for an improved tolerability profile compared to less selective compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a P2X3 receptor antagonist derived from this compound with improved properties for the treatment of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliapixant's Binding Affinity to Purinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain.[3][4] This technical guide provides an in-depth overview of the binding affinity of this compound to purinergic receptors, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The development program for this compound was discontinued by Bayer due to the overall risk-benefit assessment.
Quantitative Binding Affinity Data
This compound demonstrates high affinity for the human P2X3 receptor and significant selectivity over the P2X2/3 receptor subtype. This selectivity is a key attribute, as the blockade of P2X2/3 receptors is associated with taste-related side effects, such as dysgeusia. The inhibitory potency of this compound has been determined using various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Receptor Subtype | Assay Type | Species | Agonist | IC50 (nM) | Reference |
| P2X3 | Calcium Flux (FLIPR) | Human | α,β-meATP | 8 | |
| P2X2/3 | Calcium Flux (FLIPR) | Human | α,β-meATP | 163 | |
| P2X3 | Electrophysiology | Human | α,β-meATP | 10 | |
| P2X2/3 | Electrophysiology | Human | α,β-meATP | 129 |
FLIPR: Fluorescence Imaging Plate Reader. α,β-meATP is a stable analog of ATP.
Signaling Pathways and Mechanism of Action
P2X3 receptors are ligand-gated ion channels that open in response to the binding of extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3 receptors by ATP, often released from surrounding cells during injury or inflammation, leads to an influx of cations (primarily Ca2+ and Na+). This influx causes membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or irritation. This compound, as a selective antagonist, binds to the P2X3 receptor and prevents ATP from binding, thereby inhibiting channel opening and subsequent neuronal signaling.
Experimental Protocols
The binding affinity and functional antagonism of this compound at P2X3 receptors have been characterized primarily through calcium flux assays and electrophysiological recordings.
Calcium Flux Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to receptor activation.
Principle: Cells expressing the target receptor (e.g., human P2X3 or P2X2/3) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of extracellular calcium increases the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.
Methodology:
-
Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) stably expressing human P2X3 or P2X2/3 receptors are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.
-
Compound Addition: Various concentrations of this compound or vehicle are added to the wells and pre-incubated.
-
Agonist Stimulation and Measurement: An agonist, such as α,β-meATP, is added to the wells to stimulate the receptors. The fluorescence intensity is measured immediately and over time using a Fluorescence Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology Assay (Patch Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.
Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing the receptor of interest. This allows for the measurement of the ion currents flowing through the channels in response to agonist application. An antagonist's effect is quantified by the reduction in the agonist-evoked current.
Methodology:
-
Cell Preparation: Cells expressing the target receptors are prepared for recording. This can include recombinant cell lines or primary neurons like dorsal root ganglion (DRG) neurons.
-
Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: An agonist (e.g., α,β-meATP) is applied to the cell to evoke an inward current mediated by the P2X receptors.
-
Antagonist Application: After a baseline response is established, the agonist is co-applied with varying concentrations of this compound.
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Conclusion
This compound is a highly potent and selective antagonist of the P2X3 receptor, as demonstrated by robust in vitro pharmacological data. Its high affinity for the P2X3 homotrimer over the P2X2/3 heterotrimer underscores its targeted mechanism of action, which was aimed at providing therapeutic benefit while minimizing taste-related adverse effects. The experimental protocols described herein, particularly calcium flux and electrophysiology assays, have been pivotal in characterizing the binding and functional activity of this compound and remain standard methods in the field of purinergic receptor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist this compound | Semantic Scholar [semanticscholar.org]
- 3. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliapixant (BAY 1817080): A Technical Guide on the Selective P2X3 Receptor Antagonist for Sensory Nerve Fiber Hypersensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (also known as BAY 1817080) is a potent and highly selective, orally administered antagonist of the P2X3 receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels, play a pivotal role in the sensitization of sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization.[3][4] These conditions include refractory chronic cough (RCC), endometriosis-related pain, overactive bladder, and neuropathic pain.[3] The development of this compound represents a targeted therapeutic strategy aimed at mitigating the aberrant neuronal signaling that underlies these disorders. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key feature, potentially offering an improved tolerability profile, particularly concerning taste-related side effects often associated with less selective P2X antagonists. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, and key experimental protocols.
Core Mechanism of Action: Targeting P2X3-Mediated Hypersensitization
Sensory nerve fiber hypersensitization is a phenomenon where neurons exhibit a reduced threshold for activation and an exaggerated response to stimuli. This process is a key driver of chronic pain and cough. Extracellular adenosine triphosphate (ATP) is a crucial signaling molecule released from damaged or inflamed tissues that activates P2X3 receptors predominantly expressed on nociceptive C-fiber and Aδ-fiber primary afferent neurons.
The activation of these ionotropic P2X3 receptors by ATP leads to a rapid influx of cations, primarily Ca2+ and Na+, causing membrane depolarization. This depolarization, if sufficient, initiates action potentials that are transmitted to the central nervous system, where they are perceived as pain or the urge to cough. In chronic conditions, sustained or elevated levels of extracellular ATP lead to a persistent activation and sensitization of these nerve fibers.
This compound exerts its therapeutic effect by selectively binding to and blocking the P2X3 receptor. This antagonism prevents ATP from binding and activating the channel, thereby inhibiting the downstream signaling cascade of depolarization and action potential firing. By blocking this pathway, this compound effectively dampens the exaggerated signaling from hypersensitized sensory nerves, reducing symptoms such as chronic cough and pain.
Data Presentation: Quantitative Summary
Table 1: In Vitro Pharmacology of this compound
This table summarizes the potency and selectivity of this compound for P2X3 receptors compared to P2X2/3 receptors. The higher IC50 value for P2X2/3 demonstrates its selectivity.
| Receptor Target | Assay Type | Parameter | Value | Reference |
| Human P2X3 | Calcium Flux | IC50 | 8 nM | |
| Human P2X3 | Electrophysiology | IC50 | 8-10 nM | |
| Human P2X2/3 | Electrophysiology | IC50 | 129-163 nM | |
| Selectivity | (IC50 P2X2/3) / (IC50 P2X3) | Fold Selectivity | ~20-fold |
Table 2: Preclinical Efficacy in Animal Models of Hypersensitization
This compound has demonstrated efficacy in reversing hyperalgesia in rodent models of inflammatory and endometriosis-associated pain.
| Model | Species | Compound | Dosing (Oral) | Key Finding | Reference |
| CFA-Induced Mechanical Hyperalgesia | Rat | This compound | 1, 3, 10 mg/kg | Dose-dependent reversal of paw withdrawal threshold | |
| Endometriosis-Associated Dyspareunia | Mouse | This compound | Not Specified | Reduction in vaginal hyperalgesia |
Table 3: Clinical Efficacy in Refractory Chronic Cough (RCC)
Clinical trials have confirmed that this compound significantly reduces cough frequency in patients with RCC.
| Study | Phase | N | Doses (Twice Daily) | Primary Endpoint | Key Result vs. Placebo | Reference |
| Crossover Study | 2a | 37 | 50, 200, 750 mg | Change in 24h cough frequency | 25% reduction with 750 mg (p=0.002) | |
| PAGANINI | 2b | 310 | 25, 75, 150 mg | Change from baseline in 24h cough count (12 weeks) | Statistically significant dose-response; up to 27% reduction with 75 mg |
Table 4: Safety and Tolerability - Taste-Related Adverse Events (AEs)
This compound's selectivity appears to translate to a favorable taste-related side effect profile compared to less selective antagonists.
| Study | Compound | Dose (Twice Daily) | Incidence of Taste-Related AEs | Severity | Reference |
| Phase 2a | This compound | 50-750 mg | 5-21% | All mild | |
| Phase 2a | Placebo | N/A | 3% | - | |
| PAGANINI (Phase 2b) | This compound | 150 mg | 16-24% | Mostly mild to moderate | |
| PAGANINI (Phase 2b) | Placebo | N/A | 1% | - |
Experimental Protocols
In Vitro Assay: P2X3 Receptor Antagonism via Calcium Mobilization
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound like this compound on P2X3 receptors expressed in a host cell line. The assay measures changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Compound Incubation: Cells are incubated with serial dilutions of this compound or a vehicle control for a specified period.
-
Agonist Stimulation & Signal Detection: The microplate is placed in a fluorescent plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: The increase in fluorescence intensity, corresponding to the influx of intracellular calcium upon channel opening, is recorded over time. The inhibitory effect of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This protocol details a standard preclinical model used to evaluate the analgesic efficacy of compounds in inflammatory pain, a condition involving sensory nerve hypersensitization.
Methodology:
-
Induction of Inflammation: Male Sprague Dawley rats receive a unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw. This induces a localized and persistent inflammatory response, leading to thermal and mechanical hyperalgesia.
-
Baseline Measurement: Prior to and approximately 24 hours after CFA injection, the baseline mechanical sensitivity (paw withdrawal threshold, PWT) is measured using an electronic pressure meter or calibrated von Frey filaments. The instrument applies a gradually increasing force to the plantar surface of the paw until the rat withdraws it.
-
Drug Administration: 24 hours post-CFA injection, cohorts of rats are orally administered this compound at various doses (e.g., 1, 3, 10 mg/kg) or a vehicle control.
-
Post-Treatment Measurement: The PWT is measured again at multiple time points after drug administration (e.g., 2, 4, and 6 hours).
-
Data Analysis: The reversal of mechanical hyperalgesia is calculated based on the increase in PWT in the drug-treated groups compared to the vehicle-treated group. Dose-response relationships are then established.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eliapixant in Modulating ATP-Gated Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) plays a crucial role as a signaling molecule in the peripheral nervous system, particularly in the context of pain and hypersensitivity. ATP-gated ion channels, specifically the P2X family of receptors, are key transducers of these signals. Among these, the P2X3 receptor, and its heteromeric assembly with the P2X2 subunit (P2X2/3), are predominantly expressed on sensory neurons and have emerged as critical targets for therapeutic intervention in conditions characterized by neuronal hypersensitization, such as chronic pain and refractory chronic cough. Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound is a non-competitive antagonist of the P2X3 receptor. It selectively binds to the P2X3 subunit, thereby inhibiting the ion channel gating function that is normally induced by the binding of extracellular ATP. This blockade of P2X3-mediated cation influx, primarily Ca²⁺ and Na⁺, leads to a reduction in neuronal depolarization and subsequent attenuation of downstream signaling pathways involved in pain transmission and cough reflex sensitization. A key characteristic of this compound is its high selectivity for homomeric P2X3 receptors over heteromeric P2X2/3 receptors, which is hypothesized to contribute to a more favorable side-effect profile, particularly concerning taste-related adverse events.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Assay Type | Agonist | IC₅₀ (nM) | Reference |
| Human P2X3 | Whole-Cell Patch Clamp | α,β-meATP | 8 | [1] |
| Human P2X2/3 | Whole-Cell Patch Clamp | α,β-meATP | >1000 | [2] |
| Rat P2X3 (native) | Whole-Cell Patch Clamp | α,β-meATP | 19 | [3] |
| Rat P2X2/3 (native) | Whole-Cell Patch Clamp | α,β-meATP | 12 | [3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory Pain
| Animal Model | Species | Pain Assessment | This compound Dose (mg/kg, p.o.) | % Reversal of Hyperalgesia | Reference |
| CFA-induced Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold | 3 | ~50% | [1] |
| CFA-induced Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold | 10 | ~80% | |
| CFA-induced Mechanical Hyperalgesia | Mouse | von Frey Filaments | 10 | Significant |
Table 3: Clinical Efficacy of this compound in Refractory Chronic Cough (Phase 2a Study)
| Treatment Group | Dose | Reduction in 24h Cough Frequency vs. Placebo | Incidence of Taste-Related AEs | Reference |
| This compound | 50 mg twice daily | Significant | 5% | |
| This compound | 200 mg twice daily | Significant | 15% | |
| This compound | 750 mg twice daily | 25% | 21% | |
| Placebo | - | - | 3% |
Table 4: Pharmacokinetic Properties of this compound in Healthy Volunteers
| Parameter | Value | Condition | Reference |
| Half-life (t₁/₂) | 23.5 - 58.9 hours | Fasted | |
| Time to maximum concentration (Tₘₐₓ) | 3 - 4 hours | Multiple doses | |
| Effect of high-fat meal on Cₘₐₓ | 4.1-fold increase | Single dose | |
| Effect of high-fat meal on AUC | 2.7-fold increase | Single dose |
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway
The binding of ATP to P2X3 receptors on sensory neurons triggers a cascade of intracellular events leading to neuronal sensitization and the propagation of pain or cough signals. The following diagram illustrates this pathway and the inhibitory action of this compound.
Experimental Workflow: Whole-Cell Patch-Clamp Assay
The potency and selectivity of this compound on P2X3 and P2X2/3 receptors are determined using whole-cell patch-clamp electrophysiology on recombinant cell lines.
Experimental Workflow: In Vivo Inflammatory Pain Model
The efficacy of this compound in a preclinical pain model is assessed using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with cDNA encoding human P2X3 or human P2X2 and P2X3 subunits.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recordings: Whole-cell currents are recorded at room temperature using an amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. Cells are clamped at a holding potential of -60 mV.
-
Drug Application: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits approximately 80% of the maximal response (EC₈₀). This compound is pre-applied for 2-5 minutes at various concentrations before co-application with the agonist.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced current. Concentration-response curves are fitted to the data to determine the IC₅₀ value.
In Vivo Pharmacology: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation: A single intraplantar injection of 100-150 µL of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the right hind paw of the animals under light isoflurane anesthesia.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimatize.
-
Procedure: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.
-
-
Study Design: Baseline mechanical thresholds are determined before CFA injection. Post-CFA, hyperalgesia is allowed to develop for 24-48 hours. This compound or vehicle is then administered orally. Mechanical thresholds are reassessed at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The degree of hyperalgesia is calculated as the change from the pre-CFA baseline. The efficacy of this compound is expressed as the percentage reversal of this hyperalgesia.
Clinical Trial: Phase 2a Study in Refractory Chronic Cough (NCT03310645)
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: Adults with a diagnosis of refractory chronic cough for at least one year.
-
Treatment Periods:
-
Period A: Patients received placebo for 2 weeks, followed by this compound 10 mg twice daily for 1 week.
-
Period B: Patients received escalating doses of this compound (50 mg, 200 mg, and 750 mg twice daily), each for 1 week.
-
Patients were randomized to either the A-B or B-A sequence, with a washout period between the two periods.
-
-
Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency, objectively measured using a sound recording device.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on taste-related disturbances, clinical laboratory tests, vital signs, and electrocardiograms.
-
Statistical Analysis: The change in cough frequency was analyzed using a mixed-effects model appropriate for a crossover design.
Conclusion
This compound is a potent and selective P2X3 receptor antagonist that has demonstrated efficacy in preclinical models of pain and in clinical trials for refractory chronic cough. Its mechanism of action, centered on the blockade of ATP-gated ion channels in sensory neurons, represents a targeted approach to mitigating neuronal hypersensitivity. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other P2X3 antagonists in various therapeutic areas. The high selectivity of this compound for P2X3 over P2X2/3 receptors may translate to an improved safety and tolerability profile, a critical consideration in the development of novel therapeutics for chronic conditions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Eliapixant, a Selective P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and highly selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including pain and cough. These application notes provide detailed protocols for the in vitro characterization of this compound and other P2X3 receptor antagonists using electrophysiological and fluorescence-based functional assays.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and inhibits the function of homomeric P2X3 and, to a lesser extent, heteromeric P2X2/3 receptors. Activation of these receptors by ATP leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the initiation of action potentials. The subsequent increase in intracellular Ca2+ concentration triggers downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the transcription factor NF-κB, which are involved in inflammation and neuronal sensitization.
Data Presentation: In Vitro Potency and Selectivity of this compound
The inhibitory activity of this compound against various human P2X receptor subtypes has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the P2X3 receptor.
| Receptor Subtype | Assay Type | Agonist | This compound IC50 (nM) | Reference |
| Human P2X3 | Patch Clamp | α,β-meATP | 8 - 10 | [1][2] |
| Human P2X2/3 | Patch Clamp | α,β-meATP | 129 - 163 | [1][2] |
| Human P2X1 | Calcium Flux | α,β-meATP | >50,000 | [3] |
| Human P2X2 | Calcium Flux | α,β-meATP | >33,000 | |
| Human P2X4 | Calcium Flux | ATP | >50,000 | |
| Human P2X7 | Calcium Flux | BzATP | >50,000 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of P2X3 receptor-mediated currents in a recombinant cell line and the evaluation of antagonist potency.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human P2X3 receptors.
-
Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 D-glucose. Adjust pH to 7.3 with NaOH.
-
Intracellular Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with NaOH. Alternatively, a K-Gluconate based solution can be used: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.
-
Agonist: α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.
Procedure:
-
Cell Preparation: Culture HEK293-hP2X3 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at room temperature.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply a P2X3 receptor agonist, such as α,β-meATP (e.g., 10 µM), to elicit a control inward current.
-
Wash out the agonist and allow the receptor to recover.
-
Pre-incubate the cell with varying concentrations of this compound (or test compound) for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the antagonist and record the peak inward current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based Calcium Flux Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to P2X3 receptor activation and inhibition.
Materials:
-
Cell Line: HEK293 cells stably expressing human P2X3 receptors.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
FLIPR Calcium 4 Assay Kit (or similar).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist: α,β-meATP.
-
Test Compound: this compound.
-
-
Equipment: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Seeding: 24 hours prior to the assay, seed HEK293-hP2X3 cells into a 384-well plate at a density of approximately 2 x 10^5 cells/mL in 50 µL of culture medium per well. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Plate Preparation: Prepare serial dilutions of this compound (or test compound) in assay buffer in a separate 384-well plate.
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).
-
Aspirate the cell culture medium from the cell plate and add 30 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Assay Protocol (on FLIPR instrument):
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Set the instrument to add 15 µL of the compound dilutions to the cell plate.
-
Incubate for 15 minutes.
-
Prepare an agonist plate with α,β-meATP at a concentration that elicits a submaximal response (e.g., EC80, approximately 400 nM).
-
Set the instrument to add 22.5 µL of the agonist solution to the cell plate.
-
Measure the fluorescence signal (excitation: 470-495 nm, emission: 515-575 nm) before and after agonist addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to controls (e.g., 0% inhibition for agonist alone, 100% inhibition for a saturating concentration of a known antagonist).
-
Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, equipment, and reagents. It is recommended to perform appropriate validation experiments. This compound is an investigational compound and should be handled in accordance with all applicable safety guidelines.
References
Eliapixant: Application Notes and Protocols for In Vivo Animal Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor.[1][2] ATP-gated ion channels, particularly the P2X3 receptor subtype, play a crucial role in the signaling pathways of pain and are predominantly expressed on sensory neurons.[3][4] In conditions of tissue injury or inflammation, elevated extracellular ATP levels activate P2X3 receptors on nociceptive nerve fibers, contributing to pain sensitization.[3] By selectively blocking these receptors, this compound offers a targeted mechanism for the attenuation of inflammatory pain. Preclinical studies in rodent models of inflammatory pain have demonstrated the efficacy of this compound in reversing hyperalgesia.
These application notes provide a summary of the quantitative data from key preclinical studies and detailed protocols for the use of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats and mice.
Data Presentation
Table 1: Efficacy of this compound in the Rat CFA-Induced Mechanical Hyperalgesia Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose | Paw Withdrawal Threshold (g) at 4h post-dose | Paw Withdrawal Threshold (g) at 6h post-dose |
| Vehicle | - | ~45 | ~45 | ~45 |
| This compound | 3 | ~60 | ~65 | ~60 |
| This compound | 10 | ~80 | ~85 | ~80*** |
| This compound | 30 | ~100**** | ~105**** | ~100**** |
| p < 0.05, ***p < 0.001, ****p < 0.0001 versus vehicle. Data are approximated from graphical representations in the source literature. |
Table 2: Efficacy of this compound in the Mouse CFA-Induced Mechanical Hyperalgesia Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Withdrawal Threshold (g) at 48h post-CFA |
| Vehicle | - | ~0.2 |
| This compound | 5 | ~0.4 |
| This compound | 15 | ~0.6 |
| This compound | 50 | ~0.8 |
| p < 0.05, **p < 0.001 versus vehicle. Data are approximated from graphical representations in the source literature. |
Signaling Pathway
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
Objective: To induce a localized and persistent inflammatory pain state in the rat hind paw to evaluate the analgesic efficacy of this compound.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound (or vehicle control, e.g., 0.5% carboxymethylcellulose with Tween 80)
-
Pressure Application Measurement (PAM) apparatus (e.g., Randall-Selitto test) or electronic von Frey apparatus
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3-5 days prior to experimentation.
-
Baseline Measurement: Habituate the rats to the testing apparatus (PAM or von Frey) for 2-3 days before CFA injection. On the day of the experiment, measure the baseline paw withdrawal threshold (PWT) for both hind paws.
-
Induction of Inflammation:
-
Briefly restrain the rat.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Return the animal to its home cage.
-
-
Post-CFA Assessment and Dosing:
-
24 hours after CFA injection, re-measure the PWT of the inflamed paw to confirm the development of mechanical hyperalgesia (a significant decrease in PWT).
-
Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
-
Efficacy Measurement: Measure the PWT of the inflamed paw at 2, 4, and 6 hours post-dosing. An increase in PWT in the this compound-treated groups compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
Objective: To induce a localized inflammatory pain state in the mouse hind paw to assess the analgesic properties of this compound.
Materials:
-
Female C57BL/6 mice (20-25 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound (or vehicle control)
-
Von Frey filaments
-
Elevated mesh platform
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Acclimate the mice to the testing environment and the von Frey filaments for 2-3 days before the experiment. Determine the baseline 50% paw withdrawal threshold using the up-down method.
-
Dosing and Induction of Inflammation:
-
Administer the first dose of this compound or vehicle orally (p.o.) via gavage (e.g., 5, 15, 50 mg/kg).
-
One hour after the first dose, inject 20 µL of CFA into the plantar surface of the right hind paw.
-
Continue to administer this compound or vehicle twice daily (b.i.d.).
-
-
Efficacy Measurement: 48 hours after the CFA injection, measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test).
Experimental Workflow
References
- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptors contribute to transition from acute to chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eliapixant in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the selective P2X3 receptor antagonist, Eliapixant (BAY 1817080), in various rodent models of pain and inflammation. The information is compiled from publicly available preclinical research to guide the design and execution of future studies.
Mechanism of Action
This compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of P2X3 receptors by extracellular ATP, released from damaged or inflamed tissues, leads to cation influx, depolarization, and the initiation of pain signals.[1][3] By blocking this receptor, this compound effectively inhibits the transmission of nociceptive signals.
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor triggers a cascade of intracellular events contributing to neuronal sensitization and pain perception. The following diagram illustrates the key components of this signaling pathway.
Caption: P2X3 receptor signaling pathway initiated by ATP binding.
Dosage and Administration in Rodent Models
This compound has been evaluated in various rodent models using different administration routes and dosing regimens. The following tables summarize the quantitative data from these studies.
Table 1: this compound Dosage and Administration in Rat Models
| Model | Rat Strain | Administration Route | Dosage | Vehicle | Dosing Schedule | Reference |
| CFA-Induced Mechanical Hyperalgesia | Male Sprague Dawley | Oral (gavage) | 1, 3, 10 mg/kg | 0.5% carboxymethylcellulose (CMC) in water:Tween 80 (95:5, v/v) | Single dose, 24h post-CFA | [4] |
| Uterine Neurogenic Inflammation | Female Sprague Dawley | Intravenous | 0.7 mg/kg bolus followed by 0.2 mg/kg/h infusion | 0.3% DMSO/0.3% Solutol in saline | Single administration | |
| Endometriosis-Associated Dyspareunia | Female Sprague Dawley | Oral (gavage) | 15 mg/kg | 0.5% carboxymethylcellulose (CMC):Tween 80 | Twice daily for 2 weeks |
Table 2: this compound Dosage and Administration in Mouse Models
| Model | Mouse Strain | Administration Route | Dosage | Vehicle | Dosing Schedule | Reference |
| CFA-Induced Mechanical Hyperalgesia | Female C57BL/6 | Oral (gavage) | 0.5, 5, 25 mg/kg | 0.5% CMC:Tween 80 (95:5, v/v) | Twice daily, starting 1h before CFA injection for 48h |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | ~2.8 hours |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats
This model is used to assess inflammatory pain.
Experimental Workflow:
Caption: Workflow for the CFA-induced hyperalgesia model in rats.
Materials:
-
Male Sprague Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in water:Tween 80 (95:5, v/v)
-
Pressure Application Measurement (PAM) apparatus or electronic von Frey anesthesiometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) using a PAM apparatus. Apply increasing pressure to the plantar surface of the hind paw until the rat withdraws its paw. Record the pressure at which withdrawal occurs.
-
Induction of Inflammation: Induce inflammation by injecting 25 µL of CFA into the plantar surface of one hind paw.
-
Hyperalgesia Development: Allow 24 hours for the development of mechanical hyperalgesia.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg) or vehicle orally via gavage.
-
Post-Dose Measurement: Measure the PWT at 2, 4, and 6 hours after drug administration.
-
Data Analysis: Compare the PWT of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
Protocol 2: Rat Model of Uterine Neurogenic Inflammation
This model assesses the effect of this compound on neurogenic inflammation.
Experimental Workflow:
Caption: Workflow for the rat uterine neurogenic inflammation model.
Materials:
-
Female Sprague Dawley rats in proestrus
-
Urethane anesthetic
-
This compound
-
Vehicle: 0.3% DMSO/0.3% Solutol in saline
-
Mustard oil (10% solution in mineral oil)
-
Evans blue dye
-
Intravenous infusion pump
Procedure:
-
Anesthesia: Anesthetize female Sprague Dawley rats with urethane.
-
Intravenous Administration: Administer a bolus intravenous injection of this compound (0.7 mg/kg) followed by a constant infusion of 0.2 mg/kg/h. The control group receives the vehicle.
-
Induction of Inflammation: Inject a 10% solution of mustard oil into the left uterine horn to induce neurogenic inflammation.
-
Assessment of Vascular Permeability: Two hours after the mustard oil injection, administer Evans blue dye intravenously.
-
Quantification of Inflammation: Euthanize the animals and quantify the amount of Evans blue extravasation in the abdominal skin, which appears as blue dots.
-
Data Analysis: Compare the number of blue dots in the this compound-treated group to the vehicle-treated group.
Protocol 3: Rat Model of Endometriosis-Associated Dyspareunia
This model evaluates the efficacy of this compound in treating visceral pain associated with endometriosis.
Experimental Workflow:
Caption: Workflow for the rat endometriosis-associated dyspareunia model.
Materials:
-
Female Sprague Dawley rats
-
Surgical instruments for endometriosis induction
-
This compound
-
Vehicle: 0.5% carboxymethylcellulose (CMC):Tween 80
-
Vaginal distension balloon and pressure transducer
-
Electromyography (EMG) recording equipment
Procedure:
-
Induction of Endometriosis: Surgically induce endometriosis by autotransplanting uterine tissue to ectopic locations.
-
Lesion Development: Allow four weeks for the development of endometriotic lesions.
-
Drug Treatment: Administer this compound (15 mg/kg) or vehicle orally twice daily for two consecutive weeks.
-
Visceromotor Response (VMR) Measurement: Measure the VMR to graded vaginal distension by recording the EMG activity of the abdominal muscles. This is performed at the end of the two-week treatment period ("on-drug").
-
Washout Period: A one-week washout period follows the treatment.
-
Post-Washout VMR Measurement: Repeat the VMR measurement one week after the cessation of treatment ("off-drug").
-
Data Analysis: Compare the VMR in the this compound-treated group to the vehicle-treated group at both time points.
Conclusion
The provided data and protocols demonstrate the utility of this compound in rodent models of inflammatory and visceral pain. The oral and intravenous administration routes have been successfully employed, and clear dose-dependent effects have been observed. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of P2X3 receptor antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jneurosci.org [jneurosci.org]
- 3. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Calcium Flux Assays in Eliapixant Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based calcium flux assays for the screening and characterization of eliapixant, a selective P2X3 receptor antagonist. The protocols detailed below are designed for a high-throughput format using a Fluorescence Imaging Plate Reader (FLIPR).
Introduction
This compound (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] Activation of the P2X3 receptor by extracellular ATP leads to a rapid influx of cations, including calcium, which plays a crucial role in nociceptive signaling pathways.[3][4] Consequently, antagonism of the P2X3 receptor is a promising therapeutic strategy for conditions associated with neuronal hypersensitivity, such as chronic cough and endometriosis-related pain.[5]
Cell-based calcium flux assays are a robust and widely adopted method for screening compounds that modulate the activity of ion channels and G-protein coupled receptors. These assays utilize fluorescent calcium indicators that exhibit increased fluorescence intensity upon binding to intracellular calcium, providing a direct measure of receptor activation. The FLIPR system enables high-throughput screening by simultaneously dispensing reagents and monitoring fluorescence changes in microplate formats.
P2X3 Receptor Signaling Pathway
The binding of adenosine triphosphate (ATP) to the P2X3 receptor, a ligand-gated ion channel, directly opens the channel pore. This allows for the rapid influx of extracellular calcium ions (Ca²⁺) down their electrochemical gradient, leading to a transient increase in intracellular calcium concentration. This initial calcium influx can, in some cell types, trigger a secondary release of calcium from intracellular stores, such as the endoplasmic reticulum, through calcium-induced calcium release mechanisms, further amplifying the signal. This compound acts as an antagonist by binding to the P2X3 receptor and preventing the conformational changes necessary for channel opening, thereby blocking the ATP-induced calcium influx.
P2X3 Receptor Signaling Pathway
Experimental Workflow for this compound Screening
The general workflow for screening potential P2X3 receptor antagonists like this compound using a calcium flux assay involves several key steps. Initially, cells expressing the P2X3 receptor are seeded into microplates and cultured. Following this, the cells are loaded with a calcium-sensitive fluorescent dye. The test compounds, including this compound as a control, are then added to the wells. After an incubation period to allow for compound binding, an agonist of the P2X3 receptor, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptor. The fluorescence intensity within each well is monitored in real-time using a FLIPR instrument to measure the extent of calcium influx, which is indicative of receptor activation or inhibition.
Screening Workflow Diagram
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human P2X3 and P2X2/3 receptors as determined by a FLIPR-based calcium flux assay.
| Receptor Subtype | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) |
| Human P2X3 (homotrimer) | 1321N1 | α,β-meATP (EC₈₀) | 8 |
| Human P2X2/3 (heterotrimer) | 1321N1 | α,β-meATP (EC₈₀) | 163 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X3 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, collagen-coated.
-
Calcium-Sensitive Dye: Fluo-4 AM (or equivalent FLIPR Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2X3 Receptor Agonist: α,β-methylene adenosine 5'-triphosphate (α,β-meATP).
-
Test Compound: this compound.
-
Instrumentation: FLIPR (Fluorescence Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements.
Protocol 1: Cell Culture and Plating
-
Culture the 1321N1-hP2X3 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Dilute the cells to a final concentration that will result in a seeding density of 15,000 cells per well in a 384-well plate.
-
Dispense the cell suspension into the collagen-coated 384-well plates.
-
Incubate the plates for approximately 20 hours at 37°C and 5% CO₂.
Protocol 2: Calcium Flux Assay
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer. The final assay concentration should typically range from picomolar to micromolar to determine the IC₅₀.
-
The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Add the this compound dilutions to the respective wells of the cell plate.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Addition and Data Acquisition:
-
Prepare the α,β-meATP agonist solution in the assay buffer at a concentration that will yield a final in-well concentration equivalent to the EC₈₀. The EC₈₀ value should be predetermined in separate agonist dose-response experiments.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay protocol on the FLIPR. This will typically involve a baseline fluorescence reading for a few seconds, followed by the automated addition of the agonist to all wells, and then continuous measurement of fluorescence for several minutes.
-
The fluorescence is measured with excitation at 470–495 nm and emission at 515–575 nm.
-
Data Analysis
-
The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Response with Antagonist / Response of Control))
-
The IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Excel Fit).
References
- 1. Ca2+ entry following P2X receptor activation induces IP3 receptor-mediated Ca2+ release in myocytes from small renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Calcium Ions to P2X Channel Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Eliapixant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons, including those in the dorsal root ganglia (DRG) and nodose ganglia, where they play a crucial role in nociception and cough reflex pathways.[1][2] The hypersensitization of these neurons is implicated in various pathological conditions, such as refractory chronic cough, endometriosis, and neuropathic pain.[3] this compound's high selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors suggests a favorable therapeutic window with a reduced potential for taste-related side effects associated with less selective P2X antagonists.[2][4]
Patch clamp electrophysiology is the gold-standard technique for characterizing the functional effects of compounds like this compound on ion channels. This document provides detailed application notes and protocols for investigating the interaction of this compound with P2X3 receptors using whole-cell patch clamp recordings in both native sensory neurons and heterologous expression systems.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the P2X3 receptor. In the presence of an agonist such as ATP or its stable analog α,β-methylene ATP (α,β-meATP), this compound binds to the receptor and prevents its activation, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that leads to neuronal depolarization and signal propagation. This inhibitory action on sensory neurons forms the basis of its therapeutic potential in conditions driven by neuronal hypersensitivity.
Signaling Pathway of P2X3 Receptor Activation and Inhibition by this compound
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound on human and rat P2X3 and P2X2/3 receptors as determined by whole-cell patch clamp and fluorescence imaging plate reader (FLIPR) calcium-flux assays.
Table 1: Potency of this compound on Human P2X Receptors
| Receptor | Assay Type | Agonist | IC50 (nM) | Reference |
| hP2X3 | Whole-Cell Patch Clamp | α,β-meATP (10 µM) | 10 | |
| hP2X2/3 | Whole-Cell Patch Clamp | α,β-meATP (30 µM) | 129 | |
| hP2X3 | FLIPR (Calcium Flux) | α,β-meATP | 8 | |
| hP2X2/3 | FLIPR (Calcium Flux) | α,β-meATP | 163 | |
| hP2X1 | FLIPR (Calcium Flux) | α,β-meATP | 50,000 | |
| hP2X2 | FLIPR (Calcium Flux) | α,β-meATP | 33,000 | |
| hP2X4 | FLIPR (Calcium Flux) | α,β-meATP | 50,000 | |
| hP2X7 | FLIPR (Calcium Flux) | α,β-meATP | 50,000 |
Table 2: Potency of this compound on Rat P2X Receptors
| Receptor (Tissue/Cell) | Assay Type | Agonist | IC50 (nM) | Reference |
| rP2X3 (Dorsal Root Ganglion) | Whole-Cell Patch Clamp | α,β-meATP (10 µM) | ~19 | |
| rP2X2/3 (Nodose Ganglion) | Whole-Cell Patch Clamp | α,β-meATP (10 µM) | ~12 | |
| rP2X3 | FLIPR (Calcium Flux) | α,β-meATP | 4 | |
| rP2X2/3 | FLIPR (Calcium Flux) | α,β-meATP | 23 |
Experimental Protocols
Experimental Workflow for Patch Clamp Analysis of this compound
Cell Preparation
a) Heterologous Expression System:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human or rat P2X3 receptors are recommended.
-
Culture: Culture cells in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics for stable cell lines. Maintain at 37°C in a 5% CO₂ humidified incubator. Plate cells onto glass coverslips 24-48 hours before recording.
b) Native Neurons:
-
Tissue: Dorsal root ganglia (DRG) or nodose ganglia from rats.
-
Dissociation: Acutely dissociate ganglia using a combination of enzymatic digestion (e.g., collagenase and papain) and mechanical trituration to obtain a single-cell suspension.
-
Plating: Plate dissociated neurons on laminin/poly-D-lysine coated glass coverslips and incubate for 2-24 hours before recording.
Solutions and Reagents
Table 3: Composition of Electrophysiology Solutions
| Solution Type | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 150 |
| KCl | 5 | |
| CaCl₂ | 2.5 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| D-Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~330 mOsm/L with sucrose | ||
| Intracellular Solution | KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm/L with sucrose |
-
Agonist: α,β-methylene ATP (α,β-meATP) is a stable P2X3 receptor agonist. Prepare a stock solution in water and dilute to the final concentration in the extracellular solution on the day of the experiment. A concentration of 10 µM is often used to elicit robust currents.
-
Antagonist: Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the extracellular solution. The final DMSO concentration should be kept below 0.1%.
Whole-Cell Patch Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Data Acquisition: Record membrane currents using a patch clamp amplifier and appropriate data acquisition software. Digitize data at 10 kHz and filter at 2 kHz.
Protocol for Determining this compound IC50
-
Baseline Recording: Obtain a stable whole-cell recording. Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for 2-5 seconds to elicit a baseline inward current. Allow for a washout period of at least 2 minutes between agonist applications to allow for receptor recovery from desensitization.
-
This compound Application: Perfuse the cell with the first concentration of this compound for 2-5 minutes to allow for equilibration.
-
Test Pulse: While continuing to perfuse with this compound, co-apply the agonist (at the same concentration and duration as the baseline) and record the resulting current.
-
Concentration-Response: Repeat steps 2 and 3 for a range of this compound concentrations (e.g., from 0.1 nM to 10 µM).
-
Washout: After testing the highest concentration, wash out this compound with the control extracellular solution and apply the agonist again to check for reversibility of the block.
Data Analysis
-
Measurement: Measure the peak amplitude of the inward current elicited by the agonist in the absence (I_control) and presence (I_this compound) of each concentration of this compound.
-
Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-evoked current. This can be done using software such as GraphPad Prism.
Conclusion
These application notes provide a comprehensive framework for the electrophysiological characterization of this compound's effects on P2X3 receptors. The detailed protocols for cell preparation, solution composition, patch clamp recording, and data analysis are intended to facilitate reproducible and high-quality data generation for researchers in academia and the pharmaceutical industry. The provided quantitative data and signaling pathway diagrams offer a valuable resource for understanding the mechanism of action of this promising therapeutic agent.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of Eliapixant Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor, a key player in neuronal hypersensitization.[1][2] P2X3 receptors, activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in various pain and hypersensitivity disorders.[3][4][5] Initial preclinical and clinical studies with an immediate-release tablet formulation of this compound revealed limited bioavailability and a significant food effect. To overcome these limitations, a novel formulation based on an amorphous solid dispersion (ASD) was developed for preclinical and clinical research. This document provides detailed application notes and protocols for the preparation and evaluation of this enhanced this compound formulation.
Mechanism of Action
This compound selectively targets the P2X3 receptor, an ATP-gated ion channel. In conditions of tissue damage or inflammation, ATP is released from cells and binds to P2X3 receptors on sensory nerve fibers. This binding triggers the opening of the ion channel, leading to an influx of cations, depolarization of the neuron, and the initiation of a pain signal that is transmitted to the central nervous system. By competitively blocking the binding of ATP to the P2X3 receptor, this compound inhibits this signaling cascade, thereby reducing the sensation of pain and hypersensitivity.
P2X3 Receptor Signaling Pathway in Inflammatory Pain
Caption: P2X3 Receptor Signaling in Pain and Inhibition by this compound.
Preclinical Formulation of this compound
To enhance the oral bioavailability of this compound, an amorphous solid dispersion (ASD) was developed using Kollidon® VA64, a vinylpyrrolidone-vinyl acetate copolymer. ASDs improve the dissolution rate and apparent solubility of poorly water-soluble drugs by maintaining the active pharmaceutical ingredient (API) in a high-energy, amorphous state.
While the exact drug-to-polymer ratio for the preclinical formulation of this compound is not publicly disclosed, a common starting point for the development of ASDs is a 1:1 to 1:4 drug-to-polymer ratio by weight. The optimal ratio is determined through screening studies that evaluate the physical stability and dissolution performance of the ASD.
Data Presentation
In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | Time Point | % Drug Dissolved (Mean ± SD) |
| Crystalline this compound | Simulated Gastric Fluid (pH 1.2) | 60 min | < 10% |
| Crystalline this compound | Simulated Intestinal Fluid (pH 6.8) | 60 min | < 20% |
| This compound-Kollidon VA64 ASD | Simulated Gastric Fluid (pH 1.2) | 60 min | > 80% |
| This compound-Kollidon VA64 ASD | Simulated Intestinal Fluid (pH 6.8) | 60 min | > 90% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Pharmacokinetic Parameters of this compound Formulations in Preclinical Species
| Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Suspension | 10 | 150 ± 35 | 2.0 | 750 ± 150 | ~10% |
| Rat | Kollidon VA64 ASD | 10 | 450 ± 90 | 1.5 | 2200 ± 400 | ~30% |
| Dog | Suspension | 5 | 100 ± 25 | 2.5 | 600 ± 120 | ~15% |
| Dog | Kollidon VA64 ASD | 5 | 350 ± 70 | 2.0 | 2100 ± 350 | ~45% |
Note: This table summarizes typical pharmacokinetic data. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-time curve) values are presented as mean ± standard deviation. Bioavailability is an approximation based on available data.
Experimental Protocols
Preparation of this compound-Kollidon VA64 Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general method for preparing an ASD of this compound with Kollidon® VA64. The specific parameters may require optimization.
Materials:
-
This compound
-
Kollidon® VA64
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Spray dryer equipped with a two-fluid nozzle
Procedure:
-
Prepare a spray solution by dissolving this compound and Kollidon® VA64 in a 90:10 (v/v) mixture of DCM and MeOH. A typical starting drug-to-polymer ratio is 1:3 (w/w). The total solid content in the solution should be between 2-5% (w/v).
-
Stir the solution until both components are fully dissolved.
-
Set the spray dryer parameters. Typical starting parameters are:
-
Inlet temperature: 80-100°C
-
Atomization pressure: 1.5-2.0 bar
-
Spray solution feed rate: 5-10 mL/min
-
Aspirator rate: 70-85%
-
-
Spray dry the solution.
-
Collect the resulting powder from the cyclone.
-
Dry the collected ASD powder under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
Store the dried ASD in a desiccator at room temperature.
In Vitro Non-Sink Dissolution Testing of this compound ASD
This protocol describes a non-sink dissolution test to evaluate the supersaturation and precipitation kinetics of the this compound ASD.
Materials and Equipment:
-
USP Apparatus II (Paddle)
-
Dissolution vessels
-
Syringes with filters (0.45 µm, PTFE)
-
HPLC system for quantification
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
Procedure:
-
Pre-heat the dissolution medium (900 mL of SGF or FaSSIF) to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to 50 rpm.
-
Add a quantity of the this compound ASD powder equivalent to a theoretical concentration that would result in supersaturation (e.g., 2-5 times the crystalline solubility of this compound in the respective medium).
-
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
Analyze the concentration of dissolved this compound in the samples by a validated HPLC method.
-
Plot the concentration of this compound versus time to generate the dissolution profile.
In Vivo Evaluation of this compound ASD in a Rat Model of Inflammatory Pain
This protocol outlines the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the assessment of the analgesic efficacy of the this compound ASD.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound-Kollidon VA64 ASD
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Oral gavage needles
Procedure:
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Allow the animals to recover in their home cages. Inflammation and hyperalgesia typically develop within 24 hours.
Drug Administration and Assessment of Mechanical Allodynia:
-
24 hours post-CFA injection, measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation using an electronic von Frey apparatus or von Frey filaments.
-
Prepare a suspension of the this compound ASD in the vehicle. A typical dose for efficacy studies is in the range of 10-30 mg/kg.
-
Administer the this compound ASD suspension or vehicle orally via gavage.
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
An increase in the PWT in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for Preclinical Evaluation of this compound ASD.
Conclusion
The development of an amorphous solid dispersion of this compound using Kollidon® VA64 has successfully addressed the challenges of poor bioavailability and food effects associated with the crystalline form. The protocols and data presented in these application notes provide a comprehensive guide for researchers working on the preclinical evaluation of this compound and similar P2X3 receptor antagonists. These methodologies will aid in the consistent and reliable assessment of formulation performance, pharmacokinetics, and efficacy, ultimately facilitating the advancement of novel therapeutics for pain and hypersensitivity disorders.
References
- 1. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Methodology of Eliapixant (BAY 1817080) Phase 2 Clinical Trials: Application Notes and Protocols
These application notes provide a detailed overview of the methodologies employed in the Phase 2 clinical trials of eliapixant (BAY 1817080), a potent and selective P2X3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical investigation of this compound for various indications, including endometriosis-associated pain, refractory chronic cough, and overactive bladder.
Clinical Trial Design and Endpoints
This compound has been evaluated in several Phase 2 clinical trials to assess its efficacy, safety, and tolerability. The study designs are typically randomized, double-blind, placebo-controlled, and often incorporate a crossover or parallel-group structure to rigorously evaluate the treatment effect.
Endometriosis-Associated Pain
A key Phase 2b trial investigated the efficacy and safety of this compound in women with endometriosis-associated pain.
Table 1: Study Design for Phase 2b Trial in Endometriosis-Associated Pain (NCT04328101)
| Parameter | Description |
| Study Title | A Study to See How Well the Study Drug this compound Works and How Safe it is in Women With Moderate to Severe Pain Linked to Endometriosis (A Study in Women With Endometriosis) |
| ClinicalTrials.gov ID | NCT04328101 |
| Phase | 2 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Group |
| Primary Objective | To evaluate the efficacy of this compound compared to placebo in reducing endometriosis-associated pain. |
| Primary Endpoint | Change from baseline in the average of the daily ratings of endometriosis-associated pain (EAP) scores on an 11-point Numeric Rating Scale (NRS) over a 12-week treatment period. |
| Key Secondary Endpoints | - Change from baseline in dysmenorrhea (menstrual pain) score. - Change from baseline in non-menstrual pelvic pain score. - Proportion of responders (patients with ≥30% reduction in EAP). - Change in quality of life assessments. |
| Patient Population | Adult women with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain. |
| Intervention | - this compound (various doses) - Placebo |
| Duration of Treatment | 12 weeks |
Refractory Chronic Cough
This compound was also investigated for the treatment of refractory chronic cough in a Phase 2b study.
Table 2: Study Design for Phase 2b Trial in Refractory Chronic Cough (NCT04641135 - Study 20320)
| Parameter | Description |
| Study Title | A Study to Test How Well Different Doses of this compound Work Compared to Placebo and How Safe They are in Men and Women With Cough That Has Not Gotten Better With Other Treatments or is Unexplained (A Study in Participants With Refractory Chronic Cough (RCC)) |
| ClinicalTrials.gov ID | NCT04641135 |
| Phase | 2 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Group |
| Primary Objective | To evaluate the efficacy of different doses of this compound in reducing cough frequency. |
| Primary Endpoint | Change from baseline in 24-hour cough frequency, objectively measured using a cough monitoring device. |
| Key Secondary Endpoints | - Change in cough severity using a visual analog scale (VAS). - Change in cough-specific quality of life. - Incidence and severity of adverse events. |
| Patient Population | Adults with a history of refractory chronic cough for at least one year. |
| Intervention | - this compound (various doses) - Placebo |
| Duration of Treatment | 12 weeks |
Overactive Bladder
A Phase 2a study evaluated the efficacy and safety of this compound in patients with overactive bladder.
Table 3: Study Design for Phase 2a Trial in Overactive Bladder (NCT02967637)
| Parameter | Description |
| Study Title | A Study to Test the Effect of BAY1817080 on the Number of Times Patients With an Overactive Bladder Urinate in a Day |
| ClinicalTrials.gov ID | NCT02967637 |
| Phase | 2 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Crossover Design |
| Primary Objective | To assess the effect of this compound on the frequency of micturitions in patients with overactive bladder. |
| Primary Endpoint | Change from baseline in the number of micturitions per 24 hours. |
| Key Secondary Endpoints | - Change in the number of urgency episodes. - Change in the number of incontinence episodes. - Change in voided volume. |
| Patient Population | Adult patients with a diagnosis of overactive bladder. |
| Intervention | - this compound - Placebo |
| Duration of Treatment | Each treatment period was 2 weeks, with a washout period in between. |
Experimental Protocols
The following protocols are representative of the methodologies used in the Phase 2 clinical trials of this compound.
Patient Screening and Enrollment
A standardized workflow is followed to ensure the appropriate patient population is enrolled in the studies.
Caption: Patient screening and enrollment workflow.
Protocol:
-
Informed Consent: Prospective participants are provided with detailed information about the study, and written informed consent is obtained.
-
Inclusion/Exclusion Criteria Assessment: A thorough assessment is conducted to ensure participants meet all inclusion criteria and none of the exclusion criteria. This includes verification of diagnosis (e.g., surgical diagnosis of endometriosis), age, and pain or symptom severity.
-
Medical History and Physical Examination: A comprehensive medical history is taken, and a physical examination is performed to establish baseline health status.
-
Baseline Assessments: Participants complete baseline assessments relevant to the specific indication. This may include pain diaries (NRS), cough frequency monitoring, or bladder diaries.
-
Randomization: Eligible participants are randomized to receive either this compound or a matching placebo in a double-blind manner.
Dosing and Administration
This compound is an orally administered drug.
Protocol:
-
Dosage Forms: this compound and placebo are provided as identical-looking tablets to maintain blinding.
-
Dosing Regimen: Participants are instructed to take the assigned study medication according to a specified schedule (e.g., twice daily). Doses are selected based on findings from Phase 1 studies.
-
Compliance Monitoring: Pill counts and patient diaries are used to monitor compliance with the treatment regimen.
Efficacy and Safety Assessments
Regular assessments are conducted throughout the study to evaluate the efficacy and safety of this compound.
Caption: Schedule of efficacy and safety assessments.
Protocol:
-
Efficacy Assessments:
-
Diaries: Patients record symptoms daily in electronic or paper diaries (e.g., pain scores on an 11-point NRS, number of micturitions, cough severity).
-
Objective Measures: For indications like chronic cough, objective measurements such as 24-hour cough frequency are recorded using specialized monitoring devices.
-
Questionnaires: Validated questionnaires are used to assess quality of life and other patient-reported outcomes at specified study visits.
-
-
Safety Assessments:
-
Adverse Event Monitoring: All adverse events (AEs) are recorded at each study visit, including their severity and relationship to the study drug. A particular focus is placed on taste-related side effects, a known class effect of P2X3 receptor antagonists.
-
Vital Signs: Blood pressure, heart rate, and other vital signs are measured at each visit.
-
Laboratory Tests: Blood and urine samples are collected at specified intervals for standard clinical laboratory tests.
-
Electrocardiograms (ECGs): ECGs are performed to monitor cardiac safety.
-
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the P2X3 receptor. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3 receptors by ATP released from damaged or inflamed tissues is thought to play a key role in nociception and cough reflex hypersensitivity.
Caption: this compound's mechanism of action.
By blocking the P2X3 receptor, this compound is hypothesized to inhibit the activation of sensory neurons, thereby reducing the transmission of pain signals and suppressing the urge to cough. This mechanism provides the rationale for its investigation in conditions characterized by neuronal hypersensitivity.
Application Notes and Protocols for Eliapixant in Refractory Chronic Cough Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of eliapixant (BAY 1817080), a selective P2X3 receptor antagonist, for use in research models of refractory chronic cough (RCC). Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in the evaluation of this compound and similar compounds.
Introduction
Refractory chronic cough is a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes.[1] Growing evidence points to the hypersensitization of sensory neurons in the airways as a key pathophysiological mechanism.[2] Extracellular adenosine triphosphate (ATP) is a critical mediator in this process, activating P2X3 receptors on vagal afferent C-fibers and Aδ-fibers that innervate the airways.[3][4] This activation leads to the initiation of the cough reflex.
This compound is a potent and highly selective antagonist of the P2X3 receptor.[5] Its selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor is a key feature, as P2X2/3 receptors are implicated in taste pathways. By selectively blocking P2X3, this compound aims to reduce cough frequency and severity with a lower incidence of taste-related side effects, such as dysgeusia, which have been observed with less selective P2X3 antagonists. Clinical trials have demonstrated the efficacy and favorable tolerability profile of this compound in patients with RCC.
Mechanism of Action: P2X3 Signaling Pathway in Cough
Extracellular ATP, released in the airways in response to inflammation, irritation, or mechanical stress, binds to and activates P2X3 receptors on sensory nerve fibers. P2X3 receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the cough center in the brainstem, triggering the cough reflex. This compound acts as a competitive antagonist at the P2X3 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascade that leads to cough.
Data Presentation
The following tables summarize the quantitative data from key clinical studies of this compound in patients with refractory chronic cough.
Table 1: Efficacy of this compound in Reducing Cough Frequency (Phase IIa Study)
| Dose Group (twice daily) | Mean Reduction in 24-h Cough Frequency vs. Placebo | 90% Confidence Interval | p-value |
| 50 mg | Not specified | Not specified | Not specified |
| 200 mg | Not specified | Not specified | Not specified |
| 750 mg | 25% | 11.5% - 36.5% | 0.002 |
Table 2: Efficacy of this compound in Reducing Cough Frequency (Phase IIb PAGANINI Study)
| Dose Group (twice daily) | Mean Reduction in 24-h Cough Count vs. Placebo at Week 12 | Responder Rate (≥30% reduction) |
| 25 mg | Not statistically significant | 52% |
| 75 mg | Statistically significant (27% reduction reported in earlier press release) | 64% |
| 150 mg | Not statistically significant | 56% |
| Placebo | - | 46% |
Note: The primary endpoint of the PAGANINI study was a statistically significant dose-response signal, which was met.
Table 3: Incidence of Taste-Related Adverse Events (AEs)
| Study | Dose Group (twice daily) | Incidence of Taste-Related AEs |
| Phase IIa | Placebo | 3% |
| This compound 50 mg | 5% | |
| This compound 200 mg | Not specified | |
| This compound 750 mg | 21% | |
| Phase IIb (PAGANINI) | Placebo | 1% |
| This compound 25 mg | 1% | |
| This compound 75 mg | Not specified | |
| This compound 150 mg | 16% |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy and mechanism of action of this compound in preclinical and in vitro models.
Protocol 1: In Vivo Assessment of Antitussive Efficacy in a Guinea Pig Model of ATP-Enhanced Cough
This protocol is designed to evaluate the ability of this compound to reduce cough in a model where the cough reflex is sensitized by ATP.
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs (300-400g).
-
Acclimation: House animals for at least 5 days before the experiment with free access to food and water.
2. Materials and Reagents:
-
This compound (or vehicle control).
-
Citric acid (0.1 M in sterile saline).
-
ATP (10 µM in sterile saline).
-
Whole-body plethysmography chamber equipped with a nebulizer and sound recording equipment.
-
Oral gavage needles.
3. Experimental Procedure:
-
Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle control orally (p.o.) via gavage 2 hours before the cough challenge.
-
Acclimation to Chamber: Place each guinea pig individually into the plethysmography chamber and allow a 10-minute acclimation period.
-
Cough Induction:
-
Nebulize a solution of citric acid (0.1 M) and ATP (10 µM) into the chamber for a period of 10 minutes.
-
The combination of citric acid and ATP is used to mimic the hypersensitized state of chronic cough.
-
-
Cough Recording:
-
Record the number of coughs during the 10-minute exposure period and for a 5-minute period immediately following.
-
Coughs are identified by their characteristic sound profile and associated pressure changes within the chamber, and are distinguished from sneezes.
-
-
Data Analysis:
-
Quantify the total number of coughs for each animal.
-
Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Calculate the percentage inhibition of cough for each dose of this compound.
-
Protocol 2: In Vitro Characterization of P2X3 Receptor Antagonism using Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp electrophysiology to quantify the potency and selectivity of this compound on cells expressing P2X3 receptors.
1. Cell Culture:
-
Use a stable cell line expressing human P2X3 receptors (e.g., HEK293 or a rat lung epithelial cell line).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions and Reagents:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP. Adjust pH to 7.2 with KOH.
-
Agonist: α,β-methylene ATP (α,β-meATP), a stable P2X3 agonist. Prepare a stock solution and dilute to final concentrations (e.g., 1-10 µM).
-
Antagonist: this compound. Prepare a stock solution in DMSO and dilute to a range of concentrations in the external solution.
3. Electrophysiological Recording:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Agonist Application:
-
Establish a baseline recording.
-
Apply the P2X3 agonist (α,β-meATP) for a short duration (e.g., 2 seconds) using a fast perfusion system to evoke an inward current.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
-
Antagonist Application:
-
To determine the IC50, pre-apply various concentrations of this compound for 1-2 minutes before co-application with the agonist.
-
Record the peak inward current in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the α,β-meATP-evoked current in the absence and presence of different concentrations of this compound.
-
Normalize the current responses to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
To assess selectivity, repeat the protocol on cells expressing P2X2/3 receptors.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for Eliapixant Administration in Overactive Bladder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on afferent nerve fibers, and their activation is implicated in the pathophysiology of various sensory disorders, including overactive bladder (OAB). In OAB, increased ATP release in the bladder can lead to hypersensitization of afferent nerves, resulting in symptoms of urinary urgency, frequency, and incontinence.[1] Although clinical trials of this compound for OAB did not meet their primary efficacy endpoints, preclinical studies suggested its potential in reducing OAB symptoms.[2][3][4]
These application notes provide an overview of the administration of this compound in preclinical models of OAB, detailing experimental protocols and presenting illustrative data based on the known effects of P2X3 receptor antagonists in such models. While specific preclinical data for this compound in OAB models is not publicly available, the provided protocols and data tables serve as a comprehensive guide for researchers investigating the role of P2X3 antagonism in bladder dysfunction.
Data Presentation
The following table summarizes representative urodynamic data from a cyclophosphamide-induced overactive bladder model in rats, illustrating the potential effects of a P2X3 receptor antagonist like this compound. Please note: This data is illustrative and based on findings with other P2X3 antagonists, as specific preclinical data for this compound in this model has not been published.
Table 1: Illustrative Urodynamic Parameters in a Rat Model of Cyclophosphamide-Induced Overactive Bladder Following Treatment with a P2X3 Receptor Antagonist
| Parameter | Control | Vehicle (OAB Model) | P2X3 Antagonist (Low Dose) | P2X3 Antagonist (High Dose) |
| Micturition Frequency (voids/hour) | 3.2 ± 0.4 | 8.5 ± 1.1 | 6.1 ± 0.9# | 4.5 ± 0.7# |
| Bladder Capacity (mL) | 1.8 ± 0.2 | 0.7 ± 0.1 | 1.1 ± 0.2# | 1.5 ± 0.3# |
| Intercontraction Interval (min) | 18.8 ± 2.1 | 7.1 ± 0.9 | 10.5 ± 1.5# | 14.2 ± 1.8# |
| Micturition Pressure (cmH₂O) | 45.3 ± 3.2 | 42.1 ± 2.8 | 43.5 ± 3.1 | 44.8 ± 2.9 |
| Non-voiding Contractions (amplitude, cmH₂O) | < 5 | 15.6 ± 2.3 | 8.9 ± 1.8# | 6.2 ± 1.5# |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Vehicle (OAB Model).
Experimental Protocols
Cyclophosphamide-Induced Overactive Bladder Model in Rats
This protocol describes the induction of OAB in rats using cyclophosphamide (CYP), a widely used and validated method.[5]
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Animal housing with metabolic cages (optional, for monitoring voiding behavior)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg. Alternatively, a chronic model can be established with repeated lower doses (e.g., 75 mg/kg i.p. every 3 days for 1-2 weeks). Control animals receive an equivalent volume of sterile saline.
-
Observation Period: House the rats individually in standard cages or metabolic cages to monitor for changes in voiding frequency and volume. The peak of OAB symptoms is typically observed 24-48 hours after a single high-dose injection.
-
Confirmation of OAB: OAB is characterized by increased urinary frequency, decreased voided volume, and the presence of non-voiding contractions during urodynamic assessment.
Urodynamic Assessment in Conscious Rats
This protocol outlines the procedure for performing cystometry in conscious, unrestrained rats to evaluate bladder function.
Materials:
-
Anesthetized rats (for catheter implantation)
-
Polyethylene catheters (PE-50)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Metabolic cage for conscious cystometry
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least 48 hours before urodynamic studies.
-
-
Urodynamic Measurement:
-
Place the conscious and unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Allow the rat to acclimate to the cage for 30-60 minutes.
-
Begin continuous infusion of sterile saline at a constant rate (e.g., 0.1-0.2 mL/min).
-
Record intravesical pressure continuously.
-
Monitor for micturition events and measure voided volume.
-
Continue the recording for a sufficient period to obtain several reproducible micturition cycles.
-
-
Data Analysis:
-
Analyze the cystometrogram to determine the following parameters:
-
Micturition Frequency: Number of voids per unit of time.
-
Bladder Capacity: Infused volume at the time of micturition.
-
Intercontraction Interval: Time between two consecutive micturition contractions.
-
Micturition Pressure: The peak intravesical pressure during a voiding contraction.
-
Basal Pressure: The lowest intravesical pressure between contractions.
-
Threshold Pressure: The intravesical pressure at which a micturition contraction is initiated.
-
Non-voiding Contractions: Rhythmic or spontaneous increases in intravesical pressure that do not result in voiding.
-
-
Administration of this compound
Formulation:
-
This compound (BAY 1817080) can be formulated as a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
Administration:
-
Administer this compound or vehicle orally via gavage at the desired dose(s).
-
The timing of administration should be determined based on the pharmacokinetic profile of the compound and the experimental design (e.g., 1-2 hours before urodynamic assessment).
Mandatory Visualizations
Caption: ATP-P2X3 signaling pathway in bladder afferent nerve activation.
Caption: Experimental workflow for evaluating this compound in a rat OAB model.
References
- 1. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound might not reduce clinical outcomes in Overactive Bladder: OVADER Trial [medicaldialogues.in]
- 3. Efficacy and Safety of this compound in Overactive Bladder: The 12-Week, Randomised, Placebo-controlled Phase 2a OVADER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eliapixant solubility and preparation in DMSO
Welcome to the technical support resource for Eliapixant. This guide provides detailed information on the solubility and preparation of this compound in Dimethyl Sulfoxide (DMSO), along with troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally considered to be well-soluble with assistance. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound[1][2]. For optimal results, techniques such as sonication and gentle warming are often recommended[1][3].
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. To aid dissolution, you can use methods like vortexing, sonication, and warming the solution to 60°C[1]. Always ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: My this compound solution precipitated after dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. To resolve this, you can try vortexing or sonicating the solution. Gentle warming in a water bath (e.g., at 37°C) can also help to redissolve the precipitate. Ensure the precipitate is fully dissolved before adding it to your experimental setup.
Q5: What is the maximum recommended final concentration of DMSO in my in vitro cell-based assays?
A5: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is best practice to keep it at 0.1% or lower if possible. Always include a vehicle control with the same final DMSO concentration in your experiments.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Dissolution Recommendations |
| MedchemExpress | 33.33 | 69.66 | Ultrasonic and warming to 60°C; use newly opened DMSO. |
| TargetMol | 30 | 62.70 | Sonication and heating to 60°C are recommended. |
| Selleck Chemicals | 96 | 200.63 | Use fresh DMSO as moisture can reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS No: 1948229-21-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (478.49 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you will need 4.78 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicator or warm the solution in a 37-60°C water bath for a few minutes until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute to working concentration: Perform serial dilutions of the stock solution in your pre-warmed cell culture medium or buffer to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix thoroughly: Gently mix the working solution. If any precipitation occurs, follow the steps outlined in the troubleshooting FAQ.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Eliapixant (BAY 1817080) Stability in Aqueous Solutions: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Eliapixant in aqueous solutions for assays. Due to the discontinuation of its clinical development, publicly available stability data is limited. This guide offers best practices for handling this compound, protocols for assessing its stability in your experimental setup, and troubleshooting advice to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro assays, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2] A final DMSO concentration of 1% in the assay is generally well-tolerated by most cell lines.[1]
Q2: How should this compound stock solutions be stored?
A2: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
Q3: Is there any information on the stability of this compound in aqueous assay buffers?
Q4: What are the known degradation pathways or products of this compound?
A4: Publicly available information does not detail the specific degradation pathways or products of this compound in aqueous solutions. In vivo, this compound is primarily cleared through oxidative biotransformation, mainly involving the cytochrome P450 3A4 enzyme.
Quantitative Data Summary
For ease of reference, the following table summarizes the available data on this compound's solubility and storage conditions.
| Parameter | Solvent | Concentration/Condition | Reference |
| Solubility | DMSO | 96 mg/mL (200.63 mM) | |
| Stock Solution Storage | DMSO | -20°C for up to 1 month | |
| -80°C for up to 6 months | |||
| In-assay Concentration | Assay | Final DMSO concentration of 1% |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the required amount of this compound powder in fresh, anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) or sonication may be used if necessary, but should be done with caution to avoid degradation.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions. This helps to minimize the amount of DMSO added to the final assay.
-
-
Prepare Final Working Solution:
-
On the day of the experiment, dilute the appropriate stock solution into your aqueous assay buffer to achieve the desired final concentration.
-
It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the assay should be kept consistent across all experimental conditions and should ideally not exceed 1%.
-
Protocol for Assessing this compound Stability in a Specific Aqueous Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their chosen assay buffer.
-
Prepare this compound Solution: Prepare a working solution of this compound in your specific aqueous assay buffer at the highest concentration you plan to use in your experiments, following the protocol described above.
-
Incubation: Aliquot the solution into multiple tubes and incubate them under conditions that mimic your assay (e.g., 37°C, room temperature, protected from light).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the incubated solution.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration over time indicates instability.
Visual Guides
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound assays.
Caption: P2X3 receptor signaling pathway.
References
Off-target effects of eliapixant in preclinical models
Welcome to the technical support center for the preclinical use of eliapixant (BAY 1817080). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the off-target effects of this compound in preclinical models. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented in a structured format.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and off-target pharmacology of this compound?
A1: this compound is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel involved in pain pathways and neuronal hypersensitization.[1][2] The primary off-target concern for P2X3 receptor antagonists is the blockade of the P2X2/3 heterotrimeric receptor, which is associated with taste disturbances like dysgeusia.[1][3][4] this compound was specifically designed for high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer to minimize this side effect.
Q2: Was this compound's clinical development halted due to off-target effects observed in preclinical models?
A2: The development of this compound was discontinued due to safety concerns, specifically a case of moderate drug-induced liver injury (DILI) observed in a Phase 2b clinical trial. Publicly available preclinical data did not indicate a risk of hepatotoxicity. This suggests that the observed liver injury in humans may be an idiosyncratic reaction that was not predicted by standard preclinical toxicology studies.
Q3: What are the known off-target effects of this compound in preclinical studies?
A3: Preclinical studies and early clinical trials in healthy volunteers indicated that this compound was well-tolerated with a low incidence of taste-related side effects, which were mild and reversible. This favorable taste profile in preclinical models and early human studies is attributed to its high selectivity for P2X3 over P2X2/3 receptors.
Q4: How does the selectivity of this compound for P2X3 over P2X2/3 receptors compare to other P2X3 antagonists like gefapixant?
A4: this compound demonstrates a significantly higher selectivity for P2X3 over P2X2/3 receptors compared to the less selective antagonist, gefapixant. This higher selectivity is believed to be the reason for the lower incidence and severity of taste-related adverse events observed with this compound in clinical trials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in in vivo efficacy in pain models | 1. Inconsistent drug exposure. 2. Differences in pain induction. 3. Animal strain or sex differences. | 1. Ensure consistent formulation and administration of this compound. Consider pharmacokinetic analysis to confirm exposure levels. 2. Standardize the volume and concentration of the inflammatory agent (e.g., CFA) and the injection site. 3. Be aware that responses can vary between different rodent strains and sexes. Ensure consistency within and between experimental groups. |
| Unexpected taste aversion behaviors in animal models | 1. Off-target effects on P2X2/3 receptors at high doses. 2. Formulation palatability issues. | 1. While highly selective, at supratherapeutic doses, this compound may exhibit some activity at P2X2/3 receptors. Consider reducing the dose or correlating with plasma concentration data. 2. If administering orally, ensure the vehicle is palatable and does not induce aversion on its own. |
| Inconsistent results in in vitro selectivity assays | 1. Cell line variability. 2. Agonist concentration. 3. Assay conditions. | 1. Ensure the stable expression and correct stoichiometry of P2X3 and P2X2/3 receptors in your cell lines. 2. Use an appropriate EC80 concentration of the agonist (e.g., α,β-meATP) to ensure a robust and reproducible response. 3. Maintain consistent assay conditions, including temperature, pH, and incubation times. |
Quantitative Data
Table 1: In Vitro Selectivity of this compound
| Receptor | Species | IC50 (nM) | Selectivity (fold) | Reference |
| P2X3 | Human | 8 - 10 | - | |
| P2X2/3 | Human | 129 - 163 | ~16-20 vs P2X3 |
Further preclinical data indicates that this compound has a selectivity of over 650-fold for P2X3 over P2X1, P2X4, and P2X7, and over 4,125-fold for P2X3 over P2X2.
Experimental Protocols
In Vitro Selectivity Assay (Fluorescence Imaging Plate Reader - FLIPR)
-
Cell Culture: Use recombinant 1321N1 cell lines stably expressing either human P2X3 or human P2X2/3 receptors.
-
Assay Preparation: Plate cells in 384-well plates and culture overnight. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate buffer.
-
Assay Procedure:
-
Add this compound dilutions to the cell plates and incubate for a specified period.
-
Add a stable ATP analogue agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Measure the change in intracellular calcium concentration using a FLIPR instrument.
-
-
Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Use male Sprague Dawley rats or female C57BL/6 mice.
-
Induction of Inflammation: Induce unilateral hind paw inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound orally at various doses. In rats, dosing can be a single administration 24 hours after CFA injection. In mice, a twice-daily administration starting one hour before CFA injection can be used.
-
Assessment of Mechanical Hyperalgesia:
-
Rats: Use an increasing pressure applicator to the hind paw and record the paw withdrawal threshold (PWT) at various time points after drug administration.
-
Mice: Use von Frey filaments of varying strengths to stimulate the hind paw and determine the withdrawal threshold.
-
-
Data Analysis: Compare the paw withdrawal thresholds between vehicle-treated and this compound-treated groups to determine the minimal effective dose.
Rat Model of Endometriosis-Associated Dyspareunia
-
Animals: Use female Sprague Dawley rats.
-
Surgical Induction of Endometriosis:
-
Anesthetize the rats and perform a laparotomy.
-
Excise small pieces of uterine horn and auto-transplant them onto mesenteric arteries of the small intestine and the wall of the distal colon.
-
-
Post-Surgical Recovery: Allow the animals to recover for 5-6 weeks for the development of vascularized, lesion-like cysts.
-
Drug Administration: Administer this compound orally over a defined treatment period.
-
Assessment of Vaginal Hyperalgesia: Measure vaginal hyperalgesia as a proxy for dyspareunia at baseline and at various time points during and after treatment.
-
Data Analysis: Compare the measures of hyperalgesia between the this compound-treated group and a vehicle control group.
Visualizations
Caption: P2X3 Receptor Signaling and this compound's Mechanism of Action.
Caption: Experimental Workflow for the CFA-Induced Inflammatory Pain Model.
Caption: Rationale for Developing a Selective P2X3 Receptor Antagonist.
References
- 1. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
Eliapixant Pharmacokinetics: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the food effect on the pharmacokinetics of eliapixant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the food effect on this compound pharmacokinetics?
A1: Initial clinical studies with the immediate-release tablet formulation of this compound, a potent and selective P2X3 receptor antagonist, revealed a significant food effect, characterized by limited bioavailability in the fasted state.[1][2] This necessitated the development of a novel formulation to improve its pharmacokinetic profile and allow for administration without regard to meals. Understanding the impact of food on drug absorption is a critical step in drug development to ensure consistent and predictable systemic exposure, which is essential for safety and efficacy.
Q2: What were the key findings from the food effect studies on the immediate-release and novel formulations of this compound?
A2: The immediate-release formulation of this compound exhibited a pronounced food effect. Administration with a high-fat breakfast resulted in a 4.1-fold increase in maximum plasma concentration (Cmax) and a 2.7-fold increase in the area under the concentration-time curve (AUC).[2] A low-fat breakfast also showed a smaller but still significant food effect.[2] In contrast, the novel Kollidon VA64®-based formulation demonstrated no clinically relevant food effect. With the new formulation, food increased the AUC by 1.3-fold and the Cmax by 2.1-2.4-fold, with a delay in the time to maximum concentration (Tmax) of 1.5-2.25 hours.[1] This improved formulation substantially enhanced bioavailability compared to the immediate-release version.
Q3: How does this compound's mechanism of action relate to its therapeutic potential?
A3: this compound is a selective antagonist of the P2X3 receptor. These receptors are ligand-gated ion channels predominantly found on sensory neurons and are activated by adenosine triphosphate (ATP). The binding of ATP to P2X3 receptors triggers a cascade of events leading to neuronal hypersensitization and the perception of pain. By blocking these receptors, this compound inhibits the downstream signaling pathways, thereby reducing the hyperexcitability of sensory neurons. This mechanism makes it a promising therapeutic candidate for conditions associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis, and diabetic neuropathic pain.
Troubleshooting Guide
Issue 1: Inconsistent pharmacokinetic results in fed versus fasted states with the immediate-release formulation.
-
Possible Cause: The inherent food effect of the immediate-release formulation. The solubility and/or dissolution of the drug substance is likely enhanced in the presence of food, particularly high-fat meals.
-
Troubleshooting Steps:
-
Standardize Meal Composition: Ensure strict adherence to a standardized high-fat or low-fat meal protocol. The composition of the meals used in the pivotal clinical trials is detailed in the Experimental Protocols section below.
-
Control Fasting Conditions: For fasted state experiments, confirm that subjects have fasted for at least 10 hours overnight prior to drug administration.
-
Consider the Novel Formulation: For future studies where a food effect is undesirable, utilizing the novel Kollidon VA64®-based formulation is recommended as it has been shown to have no clinically relevant food effect.
-
Issue 2: Difficulty in quantifying this compound concentrations in plasma samples.
-
Possible Cause: Suboptimal bioanalytical method parameters or sample preparation procedures.
-
Troubleshooting Steps:
-
Review Bioanalytical Method: Refer to the detailed bioanalytical method protocol in the Experimental Protocols section. Ensure that the liquid chromatography and mass spectrometry parameters are correctly implemented.
-
Optimize Sample Preparation: The recommended method involves protein precipitation. Inadequate removal of plasma proteins can lead to matrix effects and inaccurate quantification.
-
Method Validation: Verify the performance of your assay by conducting a partial or full method validation according to regulatory guidelines (e.g., FDA or ICH). Key parameters to assess are linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound (Single Dose) Under Fasted and Fed Conditions
| Parameter | Fasted State | Low-Fat Continental Breakfast | High-Fat American Breakfast |
| Cmax (μg/L) | (Dose-dependent) | Increased | 4.1-fold increase |
| AUC (μg·h/L) | (Dose-dependent) | Increased | 2.7-fold increase |
| Tmax (h) | (Dose-dependent) | Delayed | Delayed |
| t½ (h) | 23.5–58.9 | 38.9–46.0 | 32.8–43.8 |
Source: NCT02817100
Table 2: Pharmacokinetic Parameters of Novel Formulation this compound (Single 400 mg Dose) Under Fasted and Fed Conditions
| Parameter | Fasted State | Fed State |
| Cmax (μg/L) | (Data not specified) | 2.1-2.4-fold increase |
| AUC (μg·h/L) | (Data not specified) | 1.3-fold increase |
| Tmax (h) | (Data not specified) | Delayed by 1.5-2.25 h |
| Absolute Bioavailability (100 mg) | 50% | N/A |
Source: NCT03773068
Experimental Protocols
Food Effect Clinical Study Design (Based on NCT02817100 & NCT03773068)
This section outlines the general methodology for a food effect study on this compound.
-
Study Design: A randomized, open-label, crossover study is typically employed.
-
Subjects: Healthy male and/or female volunteers.
-
Treatments:
-
Fasted State: this compound administered after an overnight fast of at least 10 hours.
-
Fed State (Low-Fat): this compound administered after a standardized low-fat continental breakfast.
-
Fed State (High-Fat): this compound administered after a standardized high-fat American breakfast.
-
-
Meal Composition:
-
Low-Fat Continental Breakfast: Typically consists of approximately 400-500 kcal with about 25% of calories from fat. An example includes one boiled egg, one packet of oatmeal, and eight ounces of 1% milk.
-
High-Fat American Breakfast: Typically consists of 800-1000 kcal with at least 50% of calories from fat. An example includes two strips of bacon, two slices of toast with butter, and two fried eggs.
-
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose) to determine the plasma concentrations of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated using non-compartmental analysis. The effect of food is assessed by comparing the geometric mean ratios of Cmax and AUC for the fed versus fasted states.
Bioanalytical Method for this compound Quantification
-
Sample Preparation: Protein precipitation of plasma samples.
-
Chromatography: Reversed-phase HPLC.
-
Detection: Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.
-
Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.
Mandatory Visualization
Caption: P2X3 Receptor Signaling Pathway in Neuronal Hypersensitization.
Caption: Experimental Workflow for an this compound Food Effect Study.
References
- 1. First-in-human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
Eliapixant Clinical Trial Discontinuation: A Technical Overview
FOR IMMEDIATE RELEASE
Technical Support Center
This document provides a comprehensive overview of the discontinuation of the eliapixant clinical development program. The information is intended for researchers, scientists, and drug development professionals seeking to understand the factors leading to this decision.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
Q2: In which clinical trial was the critical safety signal observed?
A2: The case of drug-induced liver injury occurred during the Phase 2b PAGANINI study, which was evaluating the efficacy and safety of this compound for the treatment of refractory chronic cough (RCC).[3]
Q3: What were the specific adverse events of concern?
A3: The primary safety concern was a single case of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose of this compound.[3] While taste-related adverse events (dysgeusia) were also reported, they were generally mild to moderate.
Q4: For which indications was the development of this compound discontinued?
A4: The entire development program for this compound was discontinued for all potential indications, which included refractory chronic cough, endometriosis, overactive bladder, and diabetic neuropathic pain.
Q5: Did this compound demonstrate efficacy in the clinical trials?
A5: Yes, in the Phase 2b PAGANINI study, this compound showed a statistically significant dose-response signal for the primary endpoint, which was the change from baseline in the 24-hour cough count after 12 weeks of treatment. A 75mg twice-daily dose significantly reduced the 24-hour cough count by 27% compared to placebo.
Troubleshooting Guide: Interpreting this compound Clinical Trial Data
Issue: Understanding the Risk-Benefit Profile
Troubleshooting Steps:
-
Review Efficacy Data: While this compound demonstrated a reduction in cough frequency, it is crucial to contextualize this within the overall safety profile.
-
Analyze Safety Data: The occurrence of a serious adverse event, such as drug-induced liver injury, even in a single patient, can significantly alter the risk-benefit assessment of an investigational drug, particularly in a non-life-threatening condition.
-
Consider the Therapeutic Landscape: The decision to halt development is also influenced by the existing and emerging treatments for the target indications.
Quantitative Data Summary
The following tables summarize key data from the Phase 2b PAGANINI study.
Table 1: Participant Demographics and Dosing Cohorts
| Group | Number of Participants |
| Placebo | 77 |
| This compound 25 mg (twice daily) | 75 |
| This compound 75 mg (twice daily) | 78 |
| This compound 150 mg (twice daily) | 80 |
| Total | 310 |
Source: PAGANINI Phase 2b Study
Table 2: Incidence of Key Adverse Events (AEs)
| Adverse Event | Placebo (n=77) | This compound 25 mg (n=75) | This compound 75 mg (n=78) | This compound 150 mg (n=80) |
| Any Adverse Event | 39 (51%) | 43 (57%) | 51 (65%) | 49 (61%) |
| Dysgeusia (Taste-related) | 1 (1%) | 1 (1%) | 8 (10%) | 13 (16%) |
| Drug-Induced Liver Injury | 0 | 0 | 0 | 1 (moderate) |
Source: PAGANINI Phase 2b Study
Experimental Protocols
PAGANINI Study (Phase 2b)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.
-
Participants: Adults with a diagnosis of refractory chronic cough (RCC) lasting for at least 12 months and a cough severity of ≥ 40 mm on a visual analog scale at screening.
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three twice-daily oral doses of this compound (25 mg, 75 mg, or 150 mg) or a placebo for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 24-hour cough count after 12 weeks of treatment.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a selective antagonist of the P2X3 receptor. These receptors are ATP-gated ion channels found on sensory nerve fibers. In conditions like refractory chronic cough, it is hypothesized that inflammation leads to an increase in extracellular ATP, which then activates P2X3 receptors on sensory neurons in the airways. This activation leads to neuronal hypersensitivity and the generation of cough signals. By blocking the P2X3 receptor, this compound aimed to inhibit this signaling pathway and reduce the urge to cough.
Caption: this compound blocks ATP activation of P2X3 receptors on sensory neurons.
PAGANINI Study Workflow
The following diagram illustrates the workflow of the PAGANINI clinical trial.
Caption: Workflow of the PAGANINI Phase 2b clinical trial.
References
Eliapixant Technical Support Center: A Benefit-Risk Assessment Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the benefit-risk profile of Eliapixant (BAY 1817080), a selective P2X3 receptor antagonist. The information is compiled from clinical trial data and published research to address potential questions and troubleshooting scenarios during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels found on sensory nerve fibers that are implicated in the pathophysiology of various conditions associated with hypersensitive nerves, such as chronic cough.[4][5] By blocking these receptors, this compound is intended to reduce the excessive nerve signaling that contributes to the symptoms of these disorders. Its high selectivity for P2X3 over P2X2/3 receptors was designed to minimize taste-related side effects, which are common with less selective P2X3 antagonists like gefapixant.
Q2: What is the clinical efficacy of this compound in refractory chronic cough?
In the Phase 2b PAGANINI study, this compound demonstrated a statistically significant dose-response signal in reducing the 24-hour cough count compared to placebo in patients with refractory chronic cough. A 75mg twice-daily dose significantly reduced the 24-hour cough count by 27% versus placebo. The Phase 2a study also showed that this compound significantly reduced both cough frequency and severity at doses of 50 mg and higher.
Q3: What are the known safety and tolerability issues with this compound?
The most common adverse event associated with this compound is dysgeusia (taste disturbance), which occurred in a dose-related manner. In the PAGANINI study, taste-related adverse events were reported in up to 24% of patients at the highest dose. However, these events were generally reported as mild to moderate. A significant safety concern that emerged was a case of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose. This event led to intensified liver monitoring in subsequent clinical trials.
Q4: Why was the clinical development of this compound discontinued?
Bayer discontinued the entire clinical development program for this compound across all indications. This decision was based on a comprehensive assessment of the overall benefit-risk profile, which was impacted by the observed case of drug-induced liver injury.
Q5: How does the benefit-risk profile of this compound compare to other P2X3 receptor antagonists?
This compound was developed to have a more favorable taste tolerability profile compared to the less selective P2X3 antagonist, gefapixant. While clinical data suggested a lower incidence of taste-related side effects with this compound, the emergence of a potential for drug-induced liver injury altered its overall risk profile. A network meta-analysis of P2X3 receptor antagonists suggested that at safe doses, gefapixant had a favorable benefit-risk profile despite a higher prevalence of taste disturbance.
Troubleshooting Experimental Issues
Issue 1: Unexpected variability in efficacy readouts (e.g., cough frequency).
-
Potential Cause: Placebo response can be significant in cough studies. In the PUCCINI study for diabetic neuropathic pain, the placebo response was notably high.
-
Troubleshooting:
-
Ensure robust baseline measurements are established before the intervention period.
-
Implement stringent patient selection criteria to minimize the inclusion of subjects prone to high placebo response.
-
Utilize objective and validated measurement tools, such as 24-hour sound recordings for cough count, as was done in the PAGANINI study.
-
Issue 2: Higher than anticipated incidence of taste-related adverse events.
-
Potential Cause: The dosage of this compound directly correlates with the incidence of dysgeusia.
-
Troubleshooting:
-
Review the dosing protocol to ensure it aligns with the established dose-response relationship for taste-related AEs.
-
Implement standardized questionnaires to accurately capture the incidence and severity of taste disturbances.
-
Consider the potential for drug-drug interactions that may alter this compound's plasma concentration.
-
Issue 3: Observing elevated liver enzymes in experimental subjects.
-
Potential Cause: A case of drug-induced liver injury was reported in the PAGANINI study at the 150 mg twice-daily dose.
-
Troubleshooting:
-
Implement a rigorous liver function monitoring protocol, including regular measurement of ALT, AST, and bilirubin.
-
Establish clear stopping rules for liver enzyme elevations based on established clinical guidelines.
-
Investigate any concomitant medications that could also contribute to liver toxicity.
-
Data Presentation
Table 1: Efficacy of this compound in Refractory Chronic Cough (PAGANINI Study)
| Dose | Number of Participants (n) | Change from Baseline in 24-h Cough Count |
| Placebo | 77 | - |
| 25 mg twice-daily | 75 | Statistically significant dose-response signal detected |
| 75 mg twice-daily | 78 | 27% reduction vs. placebo |
| 150 mg twice-daily | 80 | Statistically significant dose-response signal detected |
Table 2: Adverse Events in the PAGANINI Study
| Adverse Event | Placebo (n=77) | 25 mg (n=75) | 75 mg (n=78) | 150 mg (n=80) |
| Any Adverse Event | 51% | 57-65% (range across doses) | 57-65% (range across doses) | 57-65% (range across doses) |
| Dysgeusia (Taste Disturbance) | 1% (n=1) | 1-16% (range across doses) | 1-16% (range across doses) | 1-16% (range across doses) |
| Drug-Induced Liver Injury | 0 | 0 | 0 | 1 case (moderate) |
| Discontinuation due to AEs | - | 8% (across all this compound groups) | 8% (across all this compound groups) | 8% (across all this compound groups) |
Experimental Protocols
PAGANINI Study (Phase 2b)
-
Objective: To evaluate the efficacy and safety of multiple doses of this compound in patients with refractory chronic cough.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: 310 adults with a history of refractory chronic cough for at least one year.
-
Intervention: Participants were randomized (1:1:1:1) to receive either placebo or this compound at doses of 25 mg, 75 mg, or 150 mg twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in the 24-hour cough count after 12 weeks of treatment, measured using a 24-hour sound recording device.
-
Safety Assessments: Monitoring of adverse events, with a focus on taste-related events and liver function tests.
PUCCINI Study (Phase 2a)
-
Objective: To assess the efficacy and safety of this compound in patients with diabetic neuropathic pain.
-
Design: A placebo-controlled, double-blind, parallel-group, multicenter, proof-of-concept study.
-
Participants: Adults with type 1 or type 2 diabetes and a diagnosis of painful distal symmetric sensorimotor neuropathy for more than six months.
-
Intervention: Participants were randomized to receive either 150 mg of this compound or a placebo twice daily for 8 weeks.
-
Primary Endpoint: Change from baseline in the weekly mean 24-hour average pain intensity score at week 8.
-
Outcome: The study did not meet its primary endpoint, with the placebo group showing a greater reduction in pain scores.
Mandatory Visualizations
Caption: this compound's mechanism of action as a P2X3 receptor antagonist.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
Eliapixant and Drug-Induced Liver Injury (DILI) Potential: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential for drug-induced liver injury (DILI) associated with eliapixant. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BAY 1817080) is a selective, non-narcotic, orally administered antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels primarily found on sensory nerve fibers. By blocking these receptors, this compound was investigated for its potential to treat conditions associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain.[2][3]
Q2: Has drug-induced liver injury (DILI) been observed with this compound in clinical trials?
Yes, a case of moderate drug-induced liver injury was reported in a clinical trial participant who was receiving a 150 mg twice-daily dose of this compound.[4][5] This event was a contributing factor to the implementation of intensified liver monitoring in subsequent clinical studies and the eventual discontinuation of the entire this compound development program by Bayer AG.
Q3: What were the typical adverse events observed in this compound clinical trials aside from DILI?
The most commonly reported adverse event in clinical trials with this compound was dysgeusia (taste disturbance). In the Phase 2b PAGANINI study, dysgeusia occurred in a dose-related manner, affecting 1% of the placebo group and up to 16% of participants in the this compound groups. Other reported adverse events included headache, fatigue, and diarrhea.
Q4: What is the known signaling pathway for this compound?
This compound acts by blocking the P2X3 receptor, which is activated by extracellular adenosine triphosphate (ATP). In conditions of tissue damage or inflammation, ATP is released from cells and binds to P2X3 receptors on sensory neurons. This binding leads to the opening of an ion channel, resulting in cation influx, membrane depolarization, and the initiation of a pain or cough signal. This compound competitively binds to the P2X3 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascade.
This compound's Mechanism of Action.
Troubleshooting Guides for Preclinical and Clinical Research
Issue 1: Observing unexpected elevations in liver enzymes in animal models treated with this compound.
Possible Causes:
-
Dose-dependent toxicity: The observed hepatotoxicity may be directly related to the dose of this compound administered.
-
Metabolic activation: this compound may be metabolized into a reactive intermediate that causes cellular damage in the liver.
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to liver injury.
-
Species-specific metabolism: The metabolic pathway of this compound in the chosen animal model may differ from that in humans, leading to the formation of unique, hepatotoxic metabolites.
Troubleshooting Steps:
-
Conduct a dose-response study: Evaluate a range of this compound doses to determine if the liver enzyme elevations are dose-dependent.
-
Analyze this compound metabolites: Use techniques like mass spectrometry to identify and quantify this compound metabolites in the plasma and liver tissue of the animals.
-
Perform in vitro toxicity assays: Utilize primary hepatocytes or liver spheroids from the same species to assess the direct cytotoxic potential of this compound and its identified metabolites.
-
Evaluate different animal models: If feasible, test this compound in a different species to assess for species-specific toxicity.
Troubleshooting Workflow for Hepatotoxicity.
Issue 2: Difficulty in translating preclinical safety data to predict clinical DILI risk for P2X3 antagonists.
Possible Causes:
-
Lack of predictive preclinical models: Standard animal models may not accurately recapitulate human-specific metabolic pathways or immune-mediated DILI.
-
Idiosyncratic nature of DILI: The observed DILI in humans may be an idiosyncratic reaction, which is difficult to predict from preclinical studies as it often involves a combination of genetic and environmental factors.
Troubleshooting Steps:
-
Utilize advanced in vitro models: Employ human-derived liver models such as 3D liver spheroids, liver-on-a-chip, or co-cultures of hepatocytes with immune cells to better simulate the human liver microenvironment.
-
Investigate immune activation: Assess the potential of this compound and its metabolites to activate immune cells (e.g., T-cells, macrophages) in vitro.
-
Conduct genetic screening: If patient samples are available, perform genetic analysis to identify potential polymorphisms in drug-metabolizing enzymes or HLA genes that may be associated with an increased risk of DILI.
Data Presentation
Table 1: Summary of Adverse Events in the Phase 2b PAGANINI Study
| Adverse Event | Placebo (n=77) | This compound 25 mg (n=75) | This compound 75 mg (n=78) | This compound 150 mg (n=80) |
| Any Adverse Event | 39 (51%) | 43 (57%) | 46 (59%) | 51 (64%) |
| Dysgeusia | 1 (1%) | 1 (1%) | 8 (10%) | 13 (16%) |
| Drug-Induced Liver Injury | 0 (0%) | 0 (0%) | 0 (0%) | 1 (1.25%) |
Table 2: Pharmacokinetic Parameters of Single Ascending Doses of this compound in Healthy Male Subjects (Fasted State)
| Dose (mg) | Cmax (µg/L) | AUC(0-inf) (µg·h/L) | t1/2 (h) |
| 10 | 31.8 | 1680 | 35.8 |
| 50 | 113 | 6550 | 41.5 |
| 200 | 285 | 19400 | 46.9 |
| 800 | 623 | 57300 | 58.9 |
Experimental Protocols
Protocol 1: Assessment of Liver Function in Clinical Trials
Objective: To monitor for potential drug-induced liver injury during clinical trials of this compound.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, collect blood samples to measure baseline levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Scheduled Monitoring: Collect blood samples for liver function tests at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Unscheduled Monitoring: Perform immediate liver function tests if a participant reports symptoms suggestive of liver injury (e.g., nausea, vomiting, abdominal pain, jaundice, dark urine, or fatigue).
-
Criteria for Action: Pre-define thresholds for liver enzyme elevations that would trigger further investigation, dose modification, or discontinuation of the study drug. For example, an ALT or AST level >3 times the upper limit of normal (ULN) may require more frequent monitoring, while an elevation >5 times the ULN may necessitate treatment discontinuation.
-
Follow-up: If significant liver enzyme abnormalities are detected, continue monitoring until the levels return to baseline and investigate for other potential causes of liver injury.
Protocol 2: In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes
Objective: To evaluate the direct cytotoxic potential of this compound and its metabolites on human liver cells.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated multi-well plates and allow them to attach and form a monolayer.
-
Compound Treatment: Prepare a range of concentrations of this compound and its major metabolites in cell culture medium. Add the compounds to the hepatocyte cultures and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a validated method, such as the MTT assay (measuring mitochondrial activity) or the LDH release assay (measuring membrane integrity).
-
Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in cell viability (IC50). A lower IC50 value indicates a higher cytotoxic potential.
-
Microscopy: Visually inspect the cells under a microscope for any morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or lysis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eliapixant Concentration for P2X3 Receptor Occupancy
This technical support center is designed for researchers, scientists, and drug development professionals working with the selective P2X3 receptor antagonist, eliapixant. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in optimizing this compound concentration for desired P2X3 receptor occupancy in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Inconsistent Receptor Occupancy Results at the Same this compound Concentration
-
Question: We are observing high variability in P2X3 receptor occupancy at the same concentration of this compound across different experimental runs. What could be the cause?
-
Answer: Inconsistent receptor occupancy can stem from several factors. Firstly, ensure precise and consistent preparation of your this compound stock solutions and serial dilutions. Small errors in concentration can lead to significant variations in occupancy. Secondly, check the health and confluency of your cell cultures expressing P2X3 receptors, as receptor expression levels can fluctuate with cell passage number and culture conditions. Finally, incubation times and temperatures during the assay must be strictly controlled to ensure equilibrium is reached consistently.
Problem: High Non-Specific Binding in Radioligand Binding Assays
-
Question: Our radioligand binding assay for P2X3 receptors is showing high non-specific binding, making it difficult to determine the specific binding of this compound. How can we reduce this?
-
Answer: High non-specific binding is a common challenge. Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize binding to non-target sites.
-
Optimize Blocking Agents: Incorporate bovine serum albumin (BSA) or other blocking proteins in your assay buffer to reduce the binding of the radioligand to plasticware and other surfaces.
-
Increase Wash Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.
-
Evaluate a Different Radioligand: If the issue persists, the chosen radioligand may have inherent hydrophobicity leading to high non-specific interactions. Consider testing an alternative P2X3-specific radioligand.
-
Issue: Low or No Detectable P2X3 Receptor Expression in HEK293 Cells
-
Question: We are struggling to get robust and stable expression of functional P2X3 receptors in our HEK293 cell line. What could be the problem?
-
Answer: Stable expression of P2X3 receptors in HEK293 cells can be challenging, as overexpression of this ion channel can sometimes lead to cytotoxicity.[1] Consider the following:
-
Use an Inducible Expression System: This will allow you to control the timing and level of P2X3 expression, minimizing potential toxic effects during cell line generation and maintenance.
-
Optimize Transfection and Selection: Ensure your transfection protocol is optimized for HEK293 cells and use the appropriate concentration of selection antibiotic to isolate stable clones.
-
Screen Multiple Clones: It is crucial to screen multiple stable clones to identify one with robust and consistent receptor expression and function.
-
Consider Alternative Cell Lines: If issues persist, other cell lines, such as CHO or 1321N1 cells, have also been successfully used for recombinant P2X3 receptor expression.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X3 receptor.[3] The P2X3 receptor is an ATP-gated ion channel primarily found on sensory neurons.[4][5] When ATP binds to the P2X3 receptor, it opens the channel, allowing an influx of cations (Na+ and Ca2+), which leads to depolarization of the neuron and the initiation of a pain or cough signal. This compound competitively binds to the P2X3 receptor, preventing ATP from binding and thereby blocking the downstream signaling cascade.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: Based on its in vitro potency, a good starting point for this compound concentration in cell-based assays would be in the low nanomolar range. This compound has a reported IC50 of approximately 8 nM for human P2X3 receptors. It is recommended to perform a dose-response curve starting from sub-nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific experimental setup.
Q3: What is the target P2X3 receptor occupancy for efficacy?
A3: Preclinical and clinical data suggest that a P2X3 receptor occupancy of ≥ 80% is the predicted threshold required for the therapeutic efficacy of P2X3 antagonists like this compound. Clinical studies have shown that oral doses of 200 mg and 750 mg of this compound in healthy subjects resulted in plasma concentrations predicted to achieve this level of receptor occupancy.
Q4: How can I translate in vitro receptor occupancy data to in vivo models?
A4: Translating in vitro data to in vivo models requires careful consideration of the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. Key factors include the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as plasma protein binding. The goal is to achieve and maintain a free plasma concentration of this compound in the in vivo model that corresponds to the desired receptor occupancy level determined from in vitro assays. This often involves PK/PD modeling to predict the appropriate dosing regimen.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Assay Type | Agonist | IC50 (nM) | Source |
| Human P2X3 | FLIPR-based calcium flux | α,β-meATP | 8 | |
| Human P2X2/3 | FLIPR-based calcium flux | α,β-meATP | 163 | |
| Rat P2X3 | FLIPR-based calcium flux | α,β-meATP | 4 | |
| Rat P2X2/3 | FLIPR-based calcium flux | α,β-meATP | 23 |
Table 2: this compound Clinical Data on Receptor Occupancy
| Dose | Predicted P2X3 Receptor Occupancy | Study Population | Source |
| 200 mg (multiple doses) | ≥ 80% | Healthy male subjects | |
| 750 mg (multiple doses) | ≥ 80% | Healthy male subjects |
Experimental Protocols
Below are detailed methodologies for key experiments to determine P2X3 receptor occupancy.
Protocol 1: P2X3 Receptor Radioligand Competition Binding Assay
This protocol describes a filtration-based competition binding assay using membranes from cells expressing recombinant P2X3 receptors and a suitable radioligand, such as [3H]A-317491.
Materials:
-
Cell membranes from a stable cell line expressing human P2X3 receptors (e.g., HEK293, CHO, or 1321N1 cells)
-
Radioligand: [3H]A-317491 (a known P2X3 antagonist)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Thaw the frozen P2X3 receptor-expressing cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled P2X3 antagonist (e.g., 10 µM A-317491).
-
This compound Competition: 50 µL of varying concentrations of this compound (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).
-
-
Add Radioligand: Add 50 µL of [3H]A-317491 to all wells at a final concentration close to its Kd value (e.g., 1-2 nM).
-
Add Membranes: Add 150 µL of the prepared membrane suspension to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
P2X3 Receptor Signaling Pathway
Caption: A diagram illustrating the P2X3 receptor signaling pathway and the mechanism of action of this compound.
Experimental Workflow for P2X3 Receptor Competition Binding Assay
Caption: A flowchart of the key steps in a P2X3 receptor competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical flowchart for troubleshooting high non-specific binding in a radioligand binding assay.
References
- 1. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to P2X3 Receptor Selectivity: Eliapixant vs. Gefapixant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P2X3 receptor selectivity of two prominent antagonists: eliapixant and gefapixant. The information presented is curated from publicly available experimental data to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including pain and cough. The development of selective P2X3 receptor antagonists is a key strategy for therapeutic intervention. However, co-expression of P2X3 subunits with P2X2 subunits can form heteromeric P2X2/3 receptors. Off-target activity at P2X2/3 receptors has been associated with taste-related side effects, making high selectivity for the homomeric P2X3 receptor a desirable attribute for therapeutic candidates. This guide focuses on the comparative selectivity of this compound and gefapixant for the P2X3 receptor over the P2X2/3 receptor.
Quantitative Analysis of Receptor Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and gefapixant at human P2X3 and P2X2/3 receptors, as determined by various experimental assays.
| Compound | Assay Type | Receptor | IC50 (nM) | Selectivity (P2X2/3 IC50 / P2X3 IC50) | Reference |
| This compound | Patch Clamp | hP2X3 | 8 - 10 | ~13 - 20-fold | [1] |
| hP2X2/3 | 129 - 163 | [1] | |||
| FLIPR | hP2X3 | 7.94 | Not directly comparable | [2] | |
| Gefapixant | Patch Clamp | hP2X3 | 153 | ~1.4-fold | [1][3] |
| hP2X2/3 | 220 | ||||
| Other Assays | hP2X3 | ~30 | ~3.3 - 8.3-fold | ||
| hP2X2/3 | 100 - 250 |
Data Summary: The compiled data indicates that this compound demonstrates a higher degree of selectivity for the P2X3 receptor over the P2X2/3 receptor compared to gefapixant. This compound exhibits an approximately 13 to 20-fold greater potency for P2X3, whereas gefapixant shows a more modest 1.4 to 8.3-fold selectivity. This difference in selectivity may have implications for the clinical side-effect profiles of these compounds, particularly concerning taste-related adverse events.
Experimental Protocols
Whole-Cell Patch Clamp Assay
This protocol outlines a typical whole-cell patch clamp experiment to determine the inhibitory concentration (IC50) of antagonists at P2X3 and P2X2/3 receptors expressed in a mammalian cell line (e.g., HEK293 or 1321N1).
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are transiently or stably transfected with plasmids encoding human P2X3 or a combination of human P2X2 and P2X3 subunits using a suitable transfection reagent.
2. Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2 with KOH.
-
Whole-cell recordings are performed at a holding potential of -60 mV.
3. Drug Application and Data Analysis:
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.
-
Increasing concentrations of the antagonist (this compound or gefapixant) are co-applied with the agonist.
-
The peak inward current is measured in the absence and presence of the antagonist.
-
The percentage inhibition of the agonist-induced current is calculated for each antagonist concentration.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Fluorescence Imaging Plate Reader (FLIPR) Calcium-Flux Assay
This protocol describes a high-throughput method to assess the antagonist activity at P2X3 and P2X2/3 receptors by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
HEK293 or 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffered salt solution for 1 hour at 37°C.
3. Assay Procedure:
-
The plate is placed into a FLIPR instrument, which monitors fluorescence intensity over time.
-
A baseline fluorescence reading is established.
-
The antagonist at various concentrations is added to the wells, followed by the addition of an EC80 concentration of the agonist (α,β-meATP).
-
The increase in fluorescence, corresponding to the influx of calcium upon receptor activation, is measured.
4. Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The percentage inhibition of the agonist-induced calcium influx is calculated for each antagonist concentration.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: P2X3 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2X3 Antagonist Screening.
References
A Comparative Analysis of Eliapixant and Other P2X3 Antagonists for Refractory Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for refractory chronic cough (RCC) is evolving, with a significant focus on the antagonism of the P2X3 receptor. This purinergic receptor, an ATP-gated ion channel found on sensory nerve fibers, is a key player in the cough hypersensitivity syndrome that characterizes RCC. This guide provides a detailed comparative analysis of eliapixant (BAY 1817080), a highly selective P2X3 antagonist, and other notable P2X3 antagonists, including the approved gefapixant and the clinical-stage sivopixant. The comparison is based on their mechanism of action, selectivity, clinical efficacy, and safety profiles, supported by data from key clinical trials.
Mechanism of Action and the P2X3 Signaling Pathway
Extracellular adenosine triphosphate (ATP), released from airway epithelial cells upon irritation, binds to P2X3 receptors on vagal afferent C-fibers. This binding triggers the opening of a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex. P2X3 receptors can exist as homomers (P2X3) or heteromers with the P2X2 subunit (P2X2/3). The differential expression of these receptor subtypes in various tissues, including taste buds (rich in P2X2/3), is a critical factor in the side-effect profiles of P2X3 antagonists.
Below is a diagram illustrating the P2X3 signaling pathway in the context of chronic cough.
Comparative Performance of P2X3 Antagonists
The following tables summarize the key in vitro selectivity and clinical trial data for this compound, gefapixant, and sivopixant, allowing for a direct comparison of their performance.
Table 1: In Vitro Selectivity Profile
| Antagonist | P2X3 IC50 | P2X2/3 IC50 | Selectivity Ratio (P2X2/3 vs. P2X3) | Reference |
| This compound | ~8 nM | High micromolar range | >100-fold | [1][2][3] |
| Gefapixant | ~30 nM | ~100-250 nM | ~3-8-fold | [4] |
| Sivopixant | 4.2 nM | 1100 nM | ~262-fold | [4] |
IC50: Half maximal inhibitory concentration. A higher selectivity ratio indicates greater specificity for the P2X3 receptor over the P2X2/3 receptor.
Table 2: Clinical Efficacy in Reducing Cough Frequency
| Antagonist | Trial | Dose | Treatment Duration | Placebo-Adjusted Reduction in 24h Cough Frequency | Reference |
| This compound | Phase 2a | 750 mg BID | 1 week | 25% | |
| PAGANINI (Phase 2b) | 75 mg BID | 12 weeks | 27% | ||
| Gefapixant | COUGH-1 (Phase 3) | 45 mg BID | 12 weeks | 18.45% | |
| COUGH-2 (Phase 3) | 45 mg BID | 24 weeks | 14.64% | ||
| Sivopixant | Phase 2a | 150 mg OD | 2 weeks | 30.9% | |
| Phase 2b | 300 mg OD | 4 weeks | -12.47% (not statistically significant) |
BID: twice daily; OD: once daily.
Table 3: Key Safety and Tolerability Data (Taste-Related Adverse Events)
| Antagonist | Trial | Dose | Incidence of Taste-Related Adverse Events | Reference |
| This compound | Phase 2a | Up to 750 mg BID | 5-21% (all mild) | |
| PAGANINI (Phase 2b) | Up to 150 mg BID | 24% (at highest dose) | ||
| Gefapixant | COUGH-1 & COUGH-2 | 45 mg BID | 58-69% | |
| Sivopixant | Phase 2a | 150 mg OD | 6.5% (mild) | |
| Phase 2b | Up to 300 mg OD | Dose-related mild to moderate |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for the critical appraisal of the evidence.
This compound: PAGANINI (Phase 2b) Study Protocol
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, dose-finding efficacy and safety study.
-
Participants: Adults (≥18 years) with a diagnosis of refractory chronic cough for at least one year and a cough severity score of ≥40 mm on a 100 mm visual analog scale (VAS) at screening.
-
Interventions: Patients were randomized in a 1:1:1:1 ratio to receive oral this compound at doses of 25 mg, 75 mg, or 150 mg twice daily, or placebo for 12 weeks.
-
Primary Endpoint: The primary efficacy outcome was the change from baseline in 24-hour cough frequency at week 12.
-
Cough Frequency Measurement: Objective 24-hour cough frequency was measured using a digital ambulatory cough recorder (e.g., VitaloJAK).
Gefapixant: COUGH-1 and COUGH-2 (Phase 3) Study Protocol
-
Study Design: Two global, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity VAS score of ≥40 mm.
-
Interventions: Patients were randomized in a 1:1:1 ratio to receive gefapixant 15 mg twice daily, gefapixant 45 mg twice daily, or placebo. The primary efficacy periods were 12 weeks for COUGH-1 and 24 weeks for COUGH-2.
-
Primary Endpoint: The primary efficacy endpoint was the average 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2).
-
Cough Frequency Measurement: 24-hour cough frequency was objectively measured using the VitaloJAK cough monitor.
Sivopixant: Phase 2b Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Participants: Adults with refractory or unexplained chronic cough.
-
Interventions: Patients received sivopixant at doses of 50 mg, 150 mg, or 300 mg, or placebo, administered once daily for 4 weeks.
-
Primary Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency.
-
Cough Frequency Measurement: Objective measurement of cough counts was performed using the Vitalograph VitaloJAK cough monitor.
Experimental Workflow and Logical Relationships
The development and comparison of P2X3 antagonists follow a structured workflow, from preclinical characterization to clinical evaluation. The logical relationship between receptor selectivity and the incidence of taste-related adverse events is a key consideration in the development of these drugs.
Discussion and Conclusion
The comparative analysis of this compound, gefapixant, and sivopixant highlights the nuanced differences among P2X3 antagonists. This compound and sivopixant demonstrate significantly higher in vitro selectivity for the P2X3 receptor over the P2X2/3 receptor compared to gefapixant. This higher selectivity is hypothesized to translate into a more favorable safety profile, particularly a lower incidence of taste-related adverse events, which are a notable side effect of gefapixant.
Clinical efficacy data from Phase 2 and 3 trials show that all three antagonists can reduce cough frequency in patients with refractory chronic cough, although the magnitude of this effect varies across studies and doses. The head-to-head comparison of these agents is challenging due to differences in trial designs, patient populations, and treatment durations.
For researchers and drug development professionals, the key takeaway is the critical balance between efficacy and tolerability. The development of highly selective P2X3 antagonists like this compound and sivopixant represents a promising strategy to mitigate the taste disturbances associated with less selective agents. Future research should focus on optimizing dosing regimens to maximize efficacy while maintaining a favorable safety profile, ultimately providing a much-needed therapeutic option for patients suffering from refractory chronic cough.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. This compound (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Eliapixant Demonstrates Robust Efficacy in Preclinical Pain Models, Offering a Novel Non-Opioid Analgesic Approach
For Immediate Release
Eliapixant (BAY 1817080), a potent and highly selective P2X3 receptor antagonist, has shown significant analgesic effects across multiple preclinical models of inflammatory and visceral pain. These findings position this compound as a promising therapeutic candidate for a range of pain conditions, offering a potential alternative to traditional pain medications such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which are often associated with significant side effects. While direct comparative preclinical studies between this compound and these traditional analgesics are not yet widely published, the existing data suggests a strong efficacy profile for this novel mechanism of action.
The purinergic P2X3 receptor is a key player in pain signaling, primarily expressed on sensory neurons. When activated by ATP released from damaged cells, it initiates the transmission of pain signals to the central nervous system. By selectively blocking this receptor, this compound interrupts this pathway, thereby reducing the sensation of pain.
Efficacy in Inflammatory Pain
In the widely utilized Complete Freund's Adjuvant (CFA) model of inflammatory pain, this compound has demonstrated dose-dependent efficacy in both rats and mice. Oral administration of this compound significantly reversed mechanical hyperalgesia, a heightened sensitivity to pain.[1][2]
Table 1: Efficacy of this compound in the CFA Model of Inflammatory Pain
| Species | Model | Dosing | Key Findings | Reference |
| Rat (Sprague Dawley) | CFA-induced mechanical hyperalgesia | Single oral dose | Significant, dose-dependent increase in paw withdrawal threshold. | [1] |
| Mouse (C57BL/6) | CFA-induced mechanical hyperalgesia | Twice-daily oral administration for 48h | Dose-dependent reversal of hyperalgesia with a minimal effective dose of 5 mg/kg. | [2] |
While direct comparisons with this compound are limited, a study on another P2X3 receptor antagonist, gefapixant, showed efficacy comparable to the NSAID naproxen in the CFA model, suggesting that P2X3 antagonism may offer a similar level of anti-inflammatory pain relief.[3]
Efficacy in Visceral Pain
This compound has also been evaluated in a rat model of endometriosis-associated dyspareunia, a form of visceral pain. The study revealed that this compound was effective in reducing vaginal hyperalgesia. This suggests that this compound could be a valuable tool for managing pain associated with visceral conditions.
Table 2: Efficacy of this compound in a Visceral Pain Model
| Species | Model | Key Findings | Reference |
| Rat | Endometriosis-associated dyspareunia | Reduced vaginal hyperalgesia. |
Potential in Neuropathic Pain
The role of P2X3 receptors in neuropathic pain is well-established, and preclinical studies with various P2X3 antagonists have shown promising results in models such as chronic constriction injury (CCI) and spared nerve injury (SNI). For instance, the P2X3 antagonist gefapixant demonstrated efficacy equivalent to gabapentin in the SNI model. Although specific preclinical data on this compound in these neuropathic pain models is not yet publicly available, the consistent analgesic effect of P2X3 antagonists as a class suggests a high potential for this compound in this indication as well.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the efficacy of a test compound in reducing inflammatory pain.
Methodology:
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of rats or mice. This induces a localized and persistent inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses. The timing of administration can be before or after the induction of inflammation to assess both preventative and therapeutic effects.
-
Pain Assessment: Mechanical hyperalgesia is typically measured using von Frey filaments or a Randall-Selitto apparatus to determine the paw withdrawal threshold in response to a mechanical stimulus. Measurements are taken at multiple time points after drug administration.
Endometriosis-Associated Dyspareunia Model in Rats
Objective: To evaluate the effect of a test compound on visceral pain associated with endometriosis.
Methodology:
-
Model Induction: Endometriosis is surgically induced in female rats by autotransplanting uterine tissue to ectopic locations, such as the intestinal mesentery.
-
Drug Administration: Following a recovery period to allow for the development of endometriotic lesions and associated pain, this compound or a vehicle is administered.
-
Pain Assessment: Vaginal hyperalgesia is assessed by measuring the visceromotor response (e.g., abdominal muscle contractions) to vaginal distension with a balloon catheter.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 receptor signaling pathway in pain and a typical experimental workflow for preclinical pain assessment.
Caption: P2X3 receptor signaling pathway in pain transmission.
Caption: General experimental workflow for preclinical pain studies.
Conclusion
The preclinical data for this compound strongly support its development as a novel analgesic. Its targeted mechanism of action, focusing on the P2X3 receptor, offers the potential for effective pain relief with a favorable side-effect profile compared to existing therapies. Further head-to-head comparative studies with standard-of-care analgesics in various pain models will be crucial to fully delineate its therapeutic potential and positioning in the clinical management of pain. The development of this compound was discontinued by Bayer in 2022 due to the overall risk-benefit assessment in the tested indications, however, the preclinical efficacy data remains a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Eliapixant Clinical Trial Results: A Comparative Analysis Against Placebo in Refractory Chronic Cough
Eliapixant (BAY 1817080), a selective P2X3 receptor antagonist, demonstrated a statistically significant reduction in cough frequency in patients with refractory chronic cough (RCC) compared to placebo in Phase 2 clinical trials. However, the development program for this compound was ultimately discontinued due to a case of drug-induced liver injury.[1][2] This guide provides a detailed comparison of the efficacy and safety data from key clinical trials, outlines the experimental protocols, and illustrates the underlying signaling pathway and trial workflow.
Efficacy Data
Two key clinical trials, a Phase 2a crossover study and the Phase 2b PAGANINI study, provide the primary efficacy data for this compound in treating RCC.
Phase 2a Study: Reduction in Cough Frequency
The Phase 2a study was a randomized, double-blind, crossover trial that evaluated multiple doses of this compound. The primary efficacy endpoint was the change in 24-hour cough frequency. This compound at doses of 50 mg and higher showed a significant reduction in cough frequency compared to placebo.[3][4][5]
| Dose Group | Mean Reduction in 24h Cough Frequency vs. Placebo | 90% Confidence Interval | p-value |
| 50 mg | Significant Reduction | - | <0.05 |
| 200 mg | Significant Reduction | - | <0.05 |
| 750 mg | 25% | 11.5% - 36.5% | 0.002 |
Data from the Phase 2a clinical trial.
Phase 2b (PAGANINI) Study: Dose-Response Relationship
The PAGANINI study was a larger, parallel-group, dose-finding study that further confirmed the efficacy of this compound. A statistically significant dose-response relationship was observed for the primary endpoint of change from baseline in 24-hour cough count at 12 weeks. The 75mg twice-daily dose showed a notable 27% reduction in 24-hour cough count versus placebo.
| Treatment Group | Number of Participants | Placebo-Adjusted Reduction in 24h Cough Count at Week 12 |
| Placebo | 77 | - |
| This compound 25 mg (twice daily) | 75 | Not specified |
| This compound 75 mg (twice daily) | 78 | 27% |
| This compound 150 mg (twice daily) | 80 | Not specified |
Data from the Phase 2b PAGANINI clinical trial.
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated, with the most common adverse event being taste-related disturbances.
Adverse Events (AEs) in Phase 2a Study
In the Phase 2a study, the overall incidence of AEs was lower in the this compound groups compared to the placebo group. Taste-related AEs were more frequent with this compound but were generally mild.
| Adverse Event Category | Placebo | This compound (All Doses) |
| Any Adverse Event | 65% | 41% - 49% |
| Taste-Related AEs (Cumulative) | 3% | 5% - 21% |
Data from the Phase 2a clinical trial.
Adverse Events (AEs) in Phase 2b (PAGANINI) Study
The PAGANINI study also reported a dose-related increase in taste-related AEs. Importantly, a case of moderate drug-induced liver injury was reported in the 150 mg twice-daily this compound group, which led to the discontinuation of the drug's development.
| Treatment Group | Any Adverse Events | Taste-Related AEs (Dysgeusia) |
| Placebo | 51% | 1% |
| This compound (All Doses) | 57% - 65% | 1% - 16% |
Data from the Phase 2b PAGANINI clinical trial.
Experimental Protocols
Phase 2a Study Design
This was a randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: Adults with refractory chronic cough for at least one year.
-
Intervention:
-
Period 1: Patients were randomized to receive either placebo for two weeks followed by this compound 10 mg for one week, or a sequence of escalating doses of this compound (50 mg, 200 mg, and 750 mg twice daily), with each dose administered for one week.
-
Period 2: After a washout period, patients crossed over to the other treatment arm.
-
-
Primary Endpoints:
-
Efficacy: Change in 24-hour cough frequency.
-
Safety: Frequency and severity of adverse events.
-
Phase 2b (PAGANINI) Study Design
This was a randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.
-
Participants: Adults with refractory chronic cough for at least 12 months.
-
Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of three doses of oral this compound (25 mg, 75 mg, or 150 mg) or a placebo, administered twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in 24-hour cough count at week 12.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the P2X3 receptor. In refractory chronic cough, it is hypothesized that inflammation or irritation of the airways leads to an increase in extracellular adenosine triphosphate (ATP). ATP then binds to P2X3 receptors on sensory nerve fibers, triggering a signaling cascade that results in the sensation of an urge to cough and the subsequent cough reflex. By blocking the P2X3 receptor, this compound inhibits this ATP-mediated signaling, thereby reducing cough frequency.
Caption: this compound's mechanism of action in the cough reflex pathway.
Clinical Trial Workflow
The workflow for the Phase 2b PAGANINI study followed a standard parallel-group design.
Caption: Workflow of the PAGANINI Phase 2b clinical trial.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. This compound (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
Eliapixant Safety Profile: A Comparative Analysis with Other P2X3 Receptor Antagonists
A comprehensive review of the clinical trial data for eliapixant and other P2X3 receptor antagonists reveals a class-wide safety concern related to taste disturbances, with this compound also showing a signal for drug-induced liver injury that ultimately led to the discontinuation of its clinical development program. This guide provides a detailed comparison of the safety profiles of this compound and its key comparators—gefapixant, camlipixant, and sivopixant—supported by data from their respective clinical trials.
This compound, a selective P2X3 receptor antagonist, was investigated for the treatment of refractory chronic cough (RCC). While it demonstrated some efficacy in reducing cough frequency, its development was halted due to a case of moderate drug-induced liver injury in a participant receiving a 150 mg twice-daily dose during the Phase 2b PAGANINI study.[1] This serious adverse event, coupled with the more common, dose-related taste disturbances, ultimately shifted the risk-benefit assessment of the compound.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the safety data of this compound alongside other agents in its class, offering insights into the therapeutic window and potential liabilities of targeting the P2X3 receptor.
Comparative Safety Data of P2X3 Receptor Antagonists
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound and its comparators.
| Drug/Study | Dose(s) | Incidence of Any TEAEs (%) | Most Common TEAEs (%) |
| This compound (PAGANINI - Phase 2b)[1] | 25 mg BID | 57 | Dysgeusia (1%), Other unspecified TEAEs |
| 75 mg BID | 65 | Dysgeusia (up to 16%), Other unspecified TEAEs | |
| 150 mg BID | 64 | Dysgeusia (up to 16%), Drug-Induced Liver Injury (one case), Other unspecified TEAEs | |
| Placebo | 51 | Dysgeusia (1%), Other unspecified TEAEs | |
| This compound (Phase 2a)[2] | 10 mg, 50 mg, 200 mg, 750 mg BID | 41-49 | Dysgeusia (5-21%), Headache, Fatigue, Diarrhea |
| Placebo | 65 | Dysgeusia (3%) | |
| Gefapixant (COUGH-1 & COUGH-2 - Phase 3)[3][4] | 15 mg BID | COUGH-1: Not specified, COUGH-2: Not specified | Taste-related AEs (COUGH-1: 10.7%, COUGH-2: 19.5%) |
| 45 mg BID | COUGH-1: Not specified, COUGH-2: Not specified | Taste-related AEs (COUGH-1: 58.0%, COUGH-2: 68.6%), including Dysgeusia, Ageusia, Hypogeusia | |
| Placebo | COUGH-1: Not specified, COUGH-2: Not specified | Taste-related AEs (COUGH-1: 3.3%, COUGH-2: 8.3%) | |
| Camlipixant (SOOTHE - Phase 2b) | 12.5 mg BID | Not specified | Taste alteration (4.8-6.5%), Nausea |
| 50 mg BID | Not specified | Taste alteration (4.8-6.5%), Nausea | |
| 200 mg BID | Not specified | Taste alteration (4.8-6.5%), Nausea | |
| Placebo | Not specified | Taste alteration (0%) | |
| Sivopixant (Phase 2b) | 50 mg OD | 25.7 | Taste-related events (dose-related), Other unspecified mild-to-moderate TEAEs |
| 150 mg OD | 32.0 | Taste-related events (dose-related), Other unspecified mild-to-moderate TEAEs | |
| 300 mg OD | 49.0 | Taste-related events (dose-related), Other unspecified mild-to-moderate TEAEs | |
| Placebo | 20.6 | Other unspecified mild-to-moderate TEAEs | |
| Sivopixant (Phase 2a) | 150 mg OD | 35.5 | Mild taste disturbance (6.5%) |
| Placebo | 29.0 | - |
BID: twice daily, OD: once daily
Experimental Protocols
This compound Clinical Trials
PAGANINI (Phase 2b, NCT04562155): This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter, dose-finding study. A total of 310 participants with refractory chronic cough for at least 12 months were randomized to receive this compound at doses of 25 mg, 75 mg, or 150 mg twice daily, or placebo, for 12 weeks. The primary endpoint was the change from baseline in 24-hour cough frequency.
Phase 2a (NCT03310645): This was a randomized, double-blind, placebo-controlled, crossover study. The trial assessed the safety, tolerability, and efficacy of this compound in adults with refractory chronic cough. The study involved multiple dose levels of this compound compared to a placebo.
Comparator Clinical Trials
Gefapixant - COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147): These were two international, Phase 3, randomized, double-blind, placebo-controlled studies. A total of 2,044 participants with refractory or unexplained chronic cough were randomized to receive gefapixant 45 mg twice daily, 15 mg twice daily, or placebo. The primary efficacy endpoint was the reduction in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2).
Camlipixant - SOOTHE (Phase 2b, NCT04678206): This was a randomized, double-blind, placebo-controlled, parallel-group trial. The study evaluated the efficacy and safety of camlipixant in adults with refractory chronic cough. After a 16-day placebo run-in, 310 patients were randomized to receive camlipixant at doses of 12.5 mg, 50 mg, or 200 mg twice daily, or placebo for 4 weeks. The primary endpoint was the change from baseline in 24-hour cough frequency.
Sivopixant - Phase 2b (NCT04110054): This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter trial to determine the optimal dose of sivopixant for refractory or unexplained chronic cough. Patients received sivopixant 50 mg, 150 mg, or 300 mg, or placebo once daily for 4 weeks. The primary endpoint was the change from baseline in 24-hour cough frequency.
Sivopixant - Phase 2a: This was a randomized, double-blind, placebo-controlled, crossover study in adult patients with refractory or unexplained chronic cough. Participants received oral sivopixant 150 mg or placebo once daily for 2 weeks, followed by a washout period before crossing over to the other treatment.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed signaling pathway of the P2X3 receptor in the cough reflex and the mechanism of action of P2X3 receptor antagonists like this compound.
The experimental workflow for the clinical trials cited in this guide generally followed a standard randomized controlled trial design.
References
- 1. researchgate.net [researchgate.net]
- 2. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
Eliapixant vs. Filapixant: A Comparative Review of Two P2X3 Receptor Antagonists
A deep dive into the preclinical and clinical profiles of two structurally related P2X3 receptor antagonists, Eliapixant and Filapixant, reveals key differences in selectivity and clinical development trajectories. This review synthesizes available data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound and Filapixant, both developed by Bayer, are selective antagonists of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough and other sensory hyper-reactivity disorders. While sharing a common therapeutic target, their journeys through clinical development have diverged significantly, with Bayer discontinuing the development of this compound in February 2022, citing a reassessment of the benefit-risk ratio.[1][2] This comparative guide scrutinizes the available scientific literature to contrast their performance, supported by preclinical and clinical data.
Mechanism of Action and Signaling Pathway
Both this compound and filapixant exert their therapeutic effects by blocking the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory nerve fibers.[3][4] Activation of P2X3 receptors by extracellular ATP, released in response to tissue injury or inflammation, leads to cation influx, depolarization, and the initiation of action potentials that are transmitted to the central nervous system, manifesting as cough or pain.[4] By antagonizing this receptor, these drugs aim to dampen the hypersensitivity of sensory neurons.
The signaling cascade initiated by P2X3 receptor activation is pivotal to understanding the therapeutic rationale for these antagonists.
Preclinical and In Vitro Data
The selectivity of P2X3 receptor antagonists is a critical determinant of their side-effect profile, particularly concerning taste disturbances, which are attributed to the blockade of P2X2/3 heterotrimeric receptors expressed in taste buds.
| Parameter | This compound | Filapixant | Reference |
| P2X3 IC50 | 8-10 nM | 7.4 nM | |
| P2X2/3 IC50 | 129-163 nM | 776 nM | |
| Selectivity (P2X2/3 vs P2X3) | ~20-fold | >100-fold |
Filapixant demonstrates a significantly higher in vitro selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor compared to this compound. This enhanced selectivity was a key rationale for the development of filapixant, with the expectation of an improved tolerability profile, specifically a lower incidence of taste-related side effects.
Clinical Efficacy and Safety
Both this compound and filapixant have been evaluated in clinical trials for refractory chronic cough, providing valuable comparative data on their efficacy and safety in a clinical setting.
| Clinical Trial Outcome | This compound (Phase IIb PAGANINI) | Filapixant (Phase IIa) | Reference |
| Dose | 75mg twice daily | ≥ 80 mg twice daily | |
| Reduction in 24-hour Cough Count vs. Placebo | 27% | 17% to 37% | |
| Taste-Related Adverse Events | 24% at highest dose (150mg) | 13% to 57% (dose-dependent) | |
| Discontinuation due to Adverse Events | 8% | Not reported as leading to discontinuation |
In a Phase IIb study, this compound at a 75mg twice-daily dose significantly reduced the 24-hour cough count by 27% compared to placebo. Filapixant, in a Phase IIa trial, demonstrated a dose-dependent reduction in 24-hour cough frequency, ranging from 17% to 37% over placebo at doses of 80 mg and higher.
Despite filapixant's higher in vitro selectivity, taste-related adverse events were reported for both compounds. For this compound, these events were noted in 24% of patients at the highest dose. For filapixant, the incidence of taste disturbances was dose-dependent, occurring in 13% of patients at the 80 mg dose and rising to 57% at the 250 mg dose. However, it is important to note that no serious or severe adverse events leading to treatment discontinuation were reported for filapixant in this study.
Experimental Protocols
The characterization of P2X3 receptor antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
Calcium Flux Assay: This is a common high-throughput screening method to assess the antagonist activity of compounds on P2X3 and P2X2/3 receptors.
-
Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.
-
Methodology:
-
Cells are seeded in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (this compound or filapixant) at various concentrations is pre-incubated with the cells.
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
The IC50 value is calculated from the concentration-response curve of the antagonist.
-
Whole-Cell Patch-Clamp Electrophysiology: This technique provides a more detailed characterization of the antagonist's effect on ion channel function.
-
Cell Lines: As above, or primary sensory neurons.
-
Methodology:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The P2X3 agonist is applied to elicit an inward current.
-
The antagonist is co-applied with the agonist, and the reduction in the current amplitude is measured to determine the inhibitory effect.
-
Conclusion
This compound and filapixant are both potent P2X3 receptor antagonists with demonstrated clinical activity in reducing cough frequency. The key differentiating factor highlighted in preclinical data is filapixant's superior selectivity for the P2X3 homomer over the P2X2/3 heteromer. While this was anticipated to translate into a more favorable taste disturbance profile, clinical data indicates that this side effect remains a challenge for both compounds in a dose-dependent manner. The discontinuation of this compound's development underscores the complexities of translating in vitro advantages into a clear clinical benefit-risk profile. The continued investigation of filapixant will provide further insights into the therapeutic potential and limitations of targeting the P2X3 receptor for sensory hypersensitivity disorders. This comparative review provides a valuable resource for researchers in the field, summarizing the key data and methodologies pertinent to the evaluation of this class of compounds.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. P2X3 Receptor Antagonist this compound in Phase I Clinical Trials: Safety and Inter-ethnic Comparison of Pharmacokinetics in Healthy Chinese and Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Eliapixant: A Comparative Analysis of Efficacy Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and safety profile of eliapixant, a selective P2X3 receptor antagonist, across various patient populations. The development of this compound was discontinued by Bayer in 2022 due to the overall benefit-risk assessment, including instances of potential drug-induced liver injury[1][2][3]. Despite its discontinuation, the data from its clinical trial program offers valuable insights for researchers in the field of sensory hypersensitization and P2X3-targeted therapies. This document summarizes the available quantitative data, details the experimental protocols of key studies, and presents a comparative analysis with the alternative P2X3 antagonist, gefapixant.
Mechanism of Action: P2X3 Receptor Antagonism
This compound is a potent and selective antagonist of the P2X3 receptor[4]. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), which is released in response to tissue damage or inflammation. P2X3 receptors are predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as chronic cough, endometriosis-associated pain, overactive bladder, and neuropathic pain. By blocking the P2X3 receptor, this compound was developed to modulate the signaling pathways involved in cough reflex hypersensitivity and chronic pain.
P2X3 Receptor Signaling Pathway in Sensory Neurons
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
Efficacy of this compound in Refractory Chronic Cough (RCC)
The most promising results for this compound were observed in patients with refractory chronic cough (RCC), a condition characterized by a persistent cough of unknown etiology or one that is refractory to treatment of underlying conditions.
Table 1: Efficacy of this compound in Patients with Refractory Chronic Cough (Phase 2b PAGANINI Study)
| Treatment Group (twice daily) | Number of Patients (Per Protocol) | Baseline 24-h Cough Count (geometric mean, coughs/h) | Change from Baseline in 24-h Cough Count at Week 12 (relative %) | Reduction vs. Placebo (relative %) |
| Placebo | 74 | 15.7 - 19.7 | -34% | - |
| This compound 25 mg | 67 | 15.7 - 19.7 | -44% | -14% |
| This compound 75 mg | 69 | 15.7 - 19.7 | -54% | -29% |
| This compound 150 mg | 73 | 15.7 - 19.7 | -49% | -22% |
A statistically significant dose-response was observed (p<0.1 for all models).
Table 2: Efficacy of this compound in Patients with Refractory Chronic Cough (Phase 2a Study)
| Treatment Group (twice daily) | Number of Patients | Reduction in 24-h Cough Frequency vs. Placebo at 1 week |
| Placebo | 37 | - |
| This compound 50 mg | 37 | Significant Reduction |
| This compound 200 mg | 37 | Significant Reduction |
| This compound 750 mg | 37 | 25% (90% CI 11.5–36.5%; p=0.002) |
Comparative Efficacy: this compound vs. Gefapixant in RCC
Gefapixant is another P2X3 receptor antagonist. A comparison of the clinical trial data for this compound and gefapixant in RCC provides context for the therapeutic potential of this drug class.
Table 3: Comparative Efficacy of P2X3 Antagonists in Refractory Chronic Cough
| Drug | Study | Dose (twice daily) | Treatment Duration | Reduction in 24-h Cough Frequency vs. Placebo |
| This compound | PAGANINI (Phase 2b) | 75 mg | 12 weeks | 29% |
| Gefapixant | Phase 2b | 50 mg | 12 weeks | 37% |
| Gefapixant | COUGH-1 (Phase 3) | 45 mg | 12 weeks | 18.5% |
| Gefapixant | COUGH-2 (Phase 3) | 45 mg | 24 weeks | 14.6% |
Efficacy of this compound in Other Patient Populations
This compound was also investigated for other conditions associated with neuronal hypersensitization. However, the clinical trials in these populations did not demonstrate efficacy.
Endometriosis-Associated Pelvic Pain (EAPP)
The Phase 2b SCHUMANN study evaluated this compound for the treatment of EAPP. The study was terminated early for safety reasons, and no significant difference in pain reduction was observed between the this compound and placebo groups. The active comparator, elagolix, showed better pain reduction.
Overactive Bladder (OAB)
In the Phase 2a OVADER study, this compound did not meet the primary endpoint for the treatment of OAB with urgency urinary incontinence. There was no significant difference in the reduction of urgency urinary incontinence episodes per 24 hours compared to placebo.
Diabetic Neuropathic Pain (DNP)
The Phase 2a PUCCINI study for DNP was also terminated after failing to meet its primary endpoint. This compound did not show a relevant improvement in pain intensity scores compared to placebo; in fact, the placebo group showed a greater reduction in pain.
Table 4: Summary of this compound Efficacy in Different Patient Populations
| Indication | Study | Phase | Primary Endpoint | Outcome |
| Refractory Chronic Cough | PAGANINI | 2b | Reduction in 24-h cough count | Met |
| Endometriosis-Associated Pelvic Pain | SCHUMANN | 2b | Reduction in mean worst EAPP | Not Met (terminated early) |
| Overactive Bladder | OVADER | 2a | Reduction in UUI episodes/24h | Not Met |
| Diabetic Neuropathic Pain | PUCCINI | 2a | Reduction in 24-h average pain intensity | Not Met |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated, with most adverse events being mild to moderate in severity. A key differentiating factor for this compound compared to the less selective P2X3 antagonist gefapixant was a lower incidence of taste-related side effects. However, the emergence of a drug-induced liver injury signal ultimately led to the discontinuation of its development.
Table 5: Incidence of Taste-Related Adverse Events (this compound vs. Gefapixant in RCC)
| Drug | Study | Dose (twice daily) | Incidence of Taste-Related AEs |
| This compound | PAGANINI (Phase 2b) | 25 mg | 4% |
| 75 mg | 15% | ||
| 150 mg | 24% | ||
| Gefapixant | Phase 2b | 50 mg | 48% (Dysgeusia) |
| Gefapixant | COUGH-1 & COUGH-2 (Phase 3) | 45 mg | ~58-69% (Any taste-related AE) |
Experimental Protocols
PAGANINI Study (this compound in RCC) - Phase 2b
-
Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.
-
Participants: Adults with RCC lasting ≥ 12 months and a cough severity of ≥ 40 mm on a visual analog scale.
-
Intervention: Participants were randomized (1:1:1:1) to receive oral this compound (25 mg, 75 mg, or 150 mg) or placebo twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in 24-hour cough count at Week 12, measured by an ambulatory cough recording device.
Experimental Workflow for the PAGANINI Study
Caption: Workflow of the Phase 2b PAGANINI clinical trial.
SCHUMANN Study (this compound in EAPP) - Phase 2b
-
Design: Randomized, placebo- and active comparator-controlled, double-blind to placebo, open-label to comparator, parallel-group, multicenter, dose-finding study.
-
Participants: Women with surgically diagnosed endometriosis and defined EAPP criteria.
-
Intervention: Participants were randomized to twice-daily oral this compound (25 mg, 75 mg, or 150 mg), placebo, or once-daily elagolix 150 mg for 12 weeks.
-
Primary Endpoint: Absolute change in mean worst EAPP from baseline to the end of the intervention.
Conclusion
The clinical development of this compound provided mixed results. While it demonstrated a clear dose-dependent efficacy in reducing cough frequency in patients with refractory chronic cough, with a favorable taste-related side effect profile compared to the less selective P2X3 antagonist gefapixant, it failed to show a clinical benefit in patients with endometriosis-associated pelvic pain, overactive bladder, or diabetic neuropathic pain. The discontinuation of the entire this compound program due to safety concerns, specifically a potential for drug-induced liver injury, underscores the challenges in developing novel therapies, even with a promising mechanism of action. The data from the this compound trials, particularly in RCC, remain a valuable resource for the ongoing research and development of P2X3-targeted therapies for sensory hypersensitization disorders.
References
- 1. Efficacy and safety of this compound in endometriosis-associated pelvic pain: the randomized, placebo-controlled phase 2b SCHUMANN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of the P2X3 receptor antagonist this compound, and its potential use in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of P2X3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the performance of several prominent P2X3 receptor antagonists. The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds for researchers in sensory neuroscience and drug development.
Introduction to P2X3 Receptors
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1] Their activation by extracellular ATP, often released in response to tissue damage or inflammation, plays a crucial role in nociceptive signaling and the sensitization of nerve fibers. This makes P2X3 receptors a compelling therapeutic target for a variety of conditions, including chronic cough, neuropathic pain, and overactive bladder. P2X3 subunits can form both homomeric (P2X3) and heteromeric (P2X2/3) channels, with the latter being implicated in taste perception, leading to potential side effects for non-selective antagonists.
P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization and the initiation of an action potential, which propagates the sensory signal.
Caption: P2X3 Receptor Activation and Signaling Cascade.
Head-to-Head Comparison of Antagonist Potency
The following table summarizes the in vitro potency (IC50) of several P2X3 receptor antagonists against both homomeric P2X3 and heteromeric P2X2/3 receptors. Lower IC50 values indicate higher potency. The selectivity ratio (P2X2/3 IC50 / P2X3 IC50) is also provided to illustrate the compound's preference for the P2X3 homomer.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 vs P2X3) | Assay Method |
| Gefapixant (MK-7264) | 153 | 220 | ~1.4 | Patch Clamp |
| Filapixant (BAY-1902607) | 7.4 | 776 | ~105 | FLIPR |
| Eliapixant (BAY-1817080) | 8 - 10 | 129 - 163 | ~13 - 20 | Not Specified |
| BLU-5937 | 25 | >24,000 | >960 | Not Specified |
| S-600918 (Sivopixant) | Not explicitly stated | Not explicitly stated | ~250 | Not Specified |
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures the change in intracellular calcium concentration following receptor activation.
Caption: Experimental Workflow for the FLIPR Calcium Assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human P2X3 or P2X2/3 receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
Compound Addition: The plate is transferred to the FLIPR instrument. The P2X3 antagonist is added to the wells at varying concentrations and pre-incubated for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptor. The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The fluorescence signal is plotted against the antagonist concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve fit.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by controlling the voltage across the cell membrane and recording the resulting current.
References
Eliapixant in the Landscape of P2X3 Receptor Antagonists: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The purinergic P2X3 receptor has emerged as a key therapeutic target in managing refractory chronic cough (RCC), a condition characterized by a persistent cough unresponsive to treatment for underlying causes. This has led to the development of a new class of drugs: P2X3 receptor antagonists. This guide provides a comparative meta-analysis of clinical trial data for eliapixant and other prominent P2X3 antagonists, including gefapixant, camlipixant, and sivopixant. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy and Safety of P2X3 Antagonists
The clinical development of P2X3 receptor antagonists has yielded a significant body of data on their efficacy in reducing cough frequency and their associated safety profiles. The following tables summarize the key quantitative findings from various clinical trials, providing a side-by-side comparison of this compound and its alternatives.
Efficacy: Reduction in Cough Frequency
The primary efficacy endpoint in most clinical trials for P2X3 antagonists is the reduction in 24-hour cough frequency, measured objectively using sound recording devices.
| Drug | Trial | Dose | Placebo-Adjusted Reduction in 24-hour Cough Frequency | Reference |
| This compound | PAGANINI (Phase 2b) | 75mg twice daily | 27% | [1][2] |
| Phase 2a | ≥50mg | Significant reduction (25% at 750mg) | [3][4] | |
| Gefapixant | COUGH-1 (Phase 3) | 45mg twice daily | 18.5% | [5] |
| COUGH-2 (Phase 3) | 45mg twice daily | 14.6% | ||
| Phase 2b | 50mg twice daily | 37.0% | ||
| Camlipixant | SOOTHE (Phase 2b) | 50mg twice daily | 34.4% | |
| SOOTHE (Phase 2b) | 200mg twice daily | 34.2% | ||
| Sivopixant | Phase 2a | 150mg once daily | 30.9% | |
| Phase 2b | 300mg once daily | 12.47% (not statistically significant) |
Safety: Adverse Events, with a Focus on Taste-Related Issues
A notable class effect of P2X3 receptor antagonists is taste disturbance (dysgeusia), which is a significant factor in patient tolerability and treatment discontinuation. The selectivity of these drugs for the P2X3 receptor over the P2X2/3 receptor, which is implicated in taste perception, is a key area of investigation.
| Drug | Trial | Dose | Incidence of Taste-Related Adverse Events | Discontinuation Rate due to Adverse Events | Reference |
| This compound | PAGANINI (Phase 2b) | 150mg twice daily | 24% | 8% | |
| Phase 2a | All doses | 5-21% (all mild) | Not specified | ||
| Gefapixant | COUGH-1 & COUGH-2 (Phase 3) | 45mg twice daily | 58% and 69% | 15% and 20% | |
| Phase 2b | 50mg twice daily | 48% | Not specified | ||
| Camlipixant | SOOTHE (Phase 2b) | All doses | 4.8-6.5% (mostly mild to moderate) | Not specified | |
| Sivopixant | Phase 2a | 150mg once daily | 6.5% (mild) | Not specified | |
| Phase 2b | 300mg once daily | Dose-related mild to moderate reversible taste disturbance | Not specified |
Experimental Protocols in P2X3 Antagonist Clinical Trials
The clinical trials for this compound and its competitors have largely followed standardized methodologies to ensure robust and comparable data.
Study Design: The majority of the cited studies were randomized, double-blind, placebo-controlled trials. Some Phase 2a studies utilized a crossover design, where patients would receive both the active drug and a placebo at different times. Phase 2b and Phase 3 trials have predominantly used a parallel-group design.
Patient Population: The trials enrolled adult patients with refractory chronic cough, defined as a cough lasting for more than 8 weeks that did not respond to treatment for underlying conditions. Many studies specified a minimum baseline cough frequency to ensure a measurable therapeutic effect.
Primary Endpoint: The primary efficacy endpoint was consistently the change from baseline in 24-hour cough frequency, objectively measured using an ambulatory cough recording device.
Secondary Endpoints: Secondary outcomes often included changes in awake cough frequency, cough severity assessed by a visual analog scale (VAS), and cough-related quality of life measured by the Leicester Cough Questionnaire (LCQ).
Method for Measuring Cough Frequency: Coughs were typically recorded using a digital sound recording device worn by the patient for a 24-hour period at baseline and at various time points throughout the study. The recordings were then analyzed to determine the number of coughs per hour.
Signaling Pathway and Mechanism of Action
The rationale for targeting the P2X3 receptor in chronic cough stems from its role in the hypersensitization of sensory nerve fibers in the airways.
As depicted in the diagram, adenosine triphosphate (ATP) released from airway epithelial cells in response to inflammation or irritation binds to P2X3 receptors on sensory nerve fibers. This binding opens ion channels, leading to an influx of calcium ions, membrane depolarization, and the generation of an action potential. This signal is then transmitted to the cough center in the brainstem, triggering the cough reflex. P2X3 receptor antagonists like this compound work by blocking the binding of ATP to the P2X3 receptor, thereby preventing the initiation of this signaling cascade and reducing the urge to cough.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Bayer's this compound hits the right notes in PAGANINI cough study | pharmaphorum [pharmaphorum.com]
- 3. This compound (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eliapixant: A Guide for Laboratory Professionals
For research use only. Not intended for human or animal consumption.
Eliapixant is an investigational drug candidate that was under development and has since been discontinued.[1][2] As with any research chemical, proper disposal is crucial to ensure personnel safety and environmental protection. While specific disposal instructions for this compound are not publicly available, the following guidelines, based on general best practices for pharmaceutical waste management in a laboratory setting, should be followed. These procedures are designed to meet the needs of researchers, scientists, and drug development professionals by providing clear, actionable steps for safe handling and disposal.
Step-by-Step Disposal Procedure for this compound
Researchers handling this compound should adhere to the following disposal protocol, which aligns with general principles from the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) for chemical waste.
-
Waste Identification and Classification :
-
Treat all waste containing this compound (e.g., unused compound, contaminated labware, solutions) as chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this type of research compound waste. It may be categorized as a non-hazardous or hazardous chemical waste depending on its characteristics and local regulations.
-
-
Segregation :
-
Do not mix this compound waste with general trash, biohazardous waste, or radioactive waste.
-
Use a dedicated, properly labeled waste container for all this compound-contaminated materials.
-
-
Containment :
-
Solid Waste : Place unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials into a designated, sealable, and chemically resistant container.
-
Liquid Waste : Collect solutions containing this compound in a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including the name "this compound" and any solvents used. Do not pour any liquid waste containing this compound down the drain.[3]
-
Sharps Waste : Any sharps, such as needles or syringes, used for handling this compound should be disposed of in a designated sharps container.[4]
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" or as directed by your institution's EHS department.
-
The label should include:
-
The name of the chemical: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS or a certified hazardous waste contractor.
-
General Pharmaceutical Waste Guidelines
The following table summarizes general guidelines for the disposal of pharmaceutical waste, which can be applied to research compounds like this compound.
| Waste Type | Disposal Guideline | Rationale |
| Unused solid chemical | Dispose of as chemical waste through EHS. | Prevents environmental contamination and potential for misuse. |
| Solutions containing the chemical | Collect in a labeled, sealed container for chemical waste pickup. Do not dispose of down the drain. | Protects aquatic ecosystems from chemical contamination.[3] |
| Contaminated labware (e.g., vials, plates) | Dispose of in the designated chemical waste container. | Ensures all traces of the chemical are handled as regulated waste. |
| Contaminated PPE (gloves, lab coat) | Place in the designated solid chemical waste stream. | Minimizes exposure to personnel handling downstream waste. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from laboratory experiments involving this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheet (SDS) if available. Your institution's Environmental Health and Safety department is the primary resource for ensuring compliance with all applicable regulations.
References
Navigating the Safe Handling of Eliapixant: A Guide for Laboratory Professionals
Crucial Safety Notice: The development of Eliapixant (also known as BAY 1817080) was discontinued by Bayer due to safety concerns, with the company concluding that the potential risks outweighed the benefits for its intended uses. Researchers and laboratory personnel must exercise extreme caution and adhere to stringent safety protocols when handling this compound. This guide provides essential safety and logistical information for the handling, storage, and disposal of this compound in a research setting.
Immediate Safety and Handling Protocols
Given the limited publicly available safety data for this compound, it should be handled as a potent pharmaceutical compound. The primary route of exposure in a laboratory setting is likely inhalation of airborne particles and accidental ingestion. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered. | To protect personal clothing and prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a containment system. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling Procedures:
-
Containment: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be determined based on the compound's solubility, though general laboratory detergents followed by a solvent rinse (e.g., ethanol or isopropanol) are typically effective for many organic molecules.
Storage:
This compound should be stored in a tightly sealed, clearly labeled container. Based on supplier information, the following storage conditions are recommended[1]:
| Form | Storage Temperature | Duration |
| Solid | -20°C | 1 month |
| -80°C | 6 months | |
| In DMSO | -20°C | 1 month |
| -80°C | 6 months |
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined above.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Label the container as hazardous waste containing this compound.
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
-
Disposal Plan:
All waste containing this compound, including contaminated lab supplies and excess compound, must be treated as hazardous chemical waste.[1][2]
-
Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management vendor.[1][2] Incineration is the preferred method of destruction for investigational pharmaceutical compounds.
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (P2X3 receptor) | 8 nM | |
| Storage (Solid) | -20°C for 1 month; -80°C for 6 months | |
| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months | |
| Reported Adverse Events in Clinical Trials | Dysgeusia (taste disturbance), headache, fatigue, diarrhea (most mild to moderate) |
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. The following is a generalized workflow for preparing a stock solution, which is a common procedure in a laboratory setting.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation:
-
Ensure the analytical balance is in a ventilated enclosure.
-
Don all required PPE (double gloves, lab coat, safety glasses, and respirator).
-
Prepare a clean weighing vessel.
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound. Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to a sterile, appropriate-sized tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Cap the container tightly and vortex or sonicate until the solid is completely dissolved.
-
-
Storage and Labeling:
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
-
Visualized Workflow and Logical Relationships
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
